Bovine Serum Albumin-Cy5.5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H44N2O14S4 |
|---|---|
Molekulargewicht |
917.1 g/mol |
IUPAC-Name |
2-[5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |
InChI-Schlüssel |
LIZDKDDCWIEQIN-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Bovine Serum Albumin-Cy5.5 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) has emerged as a versatile and powerful tool in a multitude of research applications. This bioconjugate uniquely combines the biocompatibility, stability, and carrier functionalities of BSA with the superior in vivo imaging capabilities of Cy5.5. This technical guide provides an in-depth exploration of the core applications of BSA-Cy5.5, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.
Core Applications of Bovine Serum Albumin-Cy5.5
The primary applications of BSA-Cy5.5 revolve around its use as a fluorescent probe for in vivo imaging, a nanocarrier for targeted drug delivery, and a component in sensitive bioassays.
In Vivo Near-Infrared Fluorescence (NIRF) Imaging
The conjugation of Cy5.5 to BSA creates a powerful probe for non-invasive in vivo imaging. The long-wavelength excitation and emission of Cy5.5 (typically around 675 nm and 694 nm, respectively) fall within the "optical window" of biological tissues, where light absorption and scattering by endogenous chromophores like hemoglobin and water are minimized.[1][2] This results in deeper tissue penetration and a higher signal-to-noise ratio compared to fluorophores that emit in the visible spectrum, making BSA-Cy5.5 ideal for visualizing tumors and monitoring the biodistribution of nanoparticles in living organisms.[3]
Targeted Drug and Gene Delivery
BSA nanoparticles are extensively explored as carriers for therapeutic agents due to their biodegradability, non-immunogenicity, and ability to encapsulate both hydrophilic and hydrophobic drugs.[4] Labeling these nanoparticles with Cy5.5 allows for real-time tracking of their biodistribution, accumulation at the target site (e.g., a tumor), and clearance from the body. This theranostic approach, combining therapy and diagnostics, is invaluable in the development and optimization of novel drug delivery systems. For instance, doxorubicin-loaded BSA nanoparticles have shown high drug loading capacity, and when labeled with Cy5.5, their journey through the body can be visualized.[5][6]
Fluorescence Resonance Energy Transfer (FRET) Immunoassays
BSA-Cy5.5 can serve as a component in FRET-based immunoassays. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical assay, a donor fluorophore (e.g., FITC) on an antibody and an acceptor fluorophore (e.g., Cy5.5) on a BSA-antigen conjugate are brought into proximity by an antibody-antigen interaction. This results in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence, providing a sensitive measure of the analyte's concentration.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for BSA, Cy5.5, and BSA-Cy5.5 conjugates, compiled from various research findings.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~66.5 kDa | |
| Isoelectric Point (pI) | ~4.7 | |
| Stokes Radius | ~3.48 nm | |
| Binding Sites | Multiple for various ligands | |
| Table 1: Key Properties of Bovine Serum Albumin (BSA) |
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 - 678 nm | [2] |
| Emission Maximum (λem) | ~694 - 703 nm | [2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [9] |
| Quantum Yield | ~0.2 - 0.28 | [9] |
| Table 2: Photophysical Properties of Cyanine 5.5 (Cy5.5) |
| Parameter | Value | Reference(s) |
| Labeling Ratio (Dye:Protein) | 2 - 7 | [2] |
| Nanoparticle Size (Desolvation) | 130 - 230 nm | [5][10] |
| Zeta Potential | -15 to -35 mV | [11] |
| Doxorubicin (B1662922) Loading Capacity | up to 21.4% (w/w) | [5][6] |
| 5-Fluorouracil Entrapment Efficiency | up to 30% | [12] |
| Table 3: Characteristics of BSA-Cy5.5 Conjugates and Nanoparticles |
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of BSA-Cy5.5.
Protocol 1: Synthesis of BSA-Cy5.5 Conjugate
This protocol describes the covalent conjugation of Cy5.5 NHS ester to the primary amines of BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 8.0-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stir plate and stir bar
Procedure:
-
Prepare BSA Solution: Dissolve BSA in PBS (pH 8.0-8.5) to a final concentration of 10 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the BSA solution, slowly add the desired molar excess of the Cy5.5 solution. A common starting point is a 5:1 molar ratio of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the BSA-Cy5.5 conjugate from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).
-
Characterization: Determine the degree of labeling and protein concentration by measuring the absorbance at 280 nm and 675 nm. The labeling ratio can be calculated using the molar extinction coefficients of BSA and Cy5.5.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: In Vivo Tumor Imaging with BSA-Cy5.5
This protocol outlines a general procedure for in vivo fluorescence imaging in a tumor-bearing mouse model.[3]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile, pyrogen-free BSA-Cy5.5 conjugate
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.
-
Pre-injection Imaging: Acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.
-
Probe Administration: Inject a sterile solution of BSA-Cy5.5 (typically 1-2 nmol in 100-200 µL of PBS) intravenously via the tail vein.
-
Post-injection Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Image Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest using the imaging software's region of interest (ROI) analysis tools. Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo findings and perform more detailed biodistribution analysis.
Protocol 3: Preparation of Doxorubicin-Loaded BSA-Cy5.5 Nanoparticles
This protocol details the desolvation method for preparing drug-loaded, fluorescently labeled BSA nanoparticles.[1][5]
Materials:
-
BSA-Cy5.5 conjugate
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
Glutaraldehyde (B144438) solution (8%)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare BSA-DOX Solution: Dissolve BSA-Cy5.5 in deionized water to a concentration of 50 mg/mL. Dissolve DOX in deionized water to a concentration of 1 mg/mL. Add the DOX solution to the BSA-Cy5.5 solution and stir for 1 hour at room temperature.
-
pH Adjustment: Adjust the pH of the mixture to 8.0-9.0 using 0.1 M NaOH.
-
Desolvation: While stirring the solution at 500-600 rpm, add ethanol dropwise until the solution becomes opalescent, indicating nanoparticle formation.
-
Cross-linking: Add 8% glutaraldehyde solution to cross-link the nanoparticles and stir for 24 hours at room temperature. The amount of glutaraldehyde will depend on the desired degree of cross-linking.
-
Purification: Purify the nanoparticles by repeated centrifugation (e.g., 15,000 x g for 30 minutes) and resuspension in deionized water to remove un-encapsulated drug and excess reagents.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
-
Storage: Store the nanoparticle suspension at 4°C.
Signaling Pathways and Logical Relationships
The utility of BSA-Cy5.5 in drug delivery is often linked to the enhanced permeability and retention (EPR) effect in tumors.
References
- 1. Co-delivery of Cyclopamine and Doxorubicin Mediated by Bovine Serum Albumin Nanoparticles Reverses Doxorubicin Resistance in Breast Cancer by Down-regulating P-glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BSA, Cy5.5 labeled [nanocs.net]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Engineered bovine serum albumin-based nanoparticles with pH-sensitivity for doxorubicin delivery and controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered bovine serum albumin-based nanoparticles with pH-sensitivity for doxorubicin delivery and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FRET-Based Quantum Dot Immunoassay for Rapid and Sensitive Detection of Aspergillus amstelodami [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 5-Fluorouracil-Loaded BSA Nanoparticles: Formulation Optimization and In Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
BSA-Cy5.5: A Technical Guide to Structure and Bioconjugation Principles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure of Bovine Serum Albumin (BSA) and the near-infrared fluorescent dye Cyanine5.5 (Cy5.5), along with the fundamental principles and detailed protocols for their bioconjugation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize, purify, and characterize BSA-Cy5.5 conjugates for a wide range of applications, including in vivo imaging and diagnostics.
Core Components: Structure and Properties
Bovine Serum Albumin (BSA)
Bovine Serum Albumin is a well-characterized protein derived from cows, extensively used in biomedical research due to its stability, biocompatibility, and abundance of functional groups available for bioconjugation.[1] It is a single polypeptide chain composed of 583 amino acid residues, with a molecular weight of approximately 66.5 kDa.[1] The primary structure of BSA contains numerous lysine (B10760008) residues, each presenting a primary amine (-NH2) group that serves as a primary target for conjugation with amine-reactive dyes.
Cyanine5.5 (Cy5.5)
Cyanine5.5 is a near-infrared (NIR) fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it an excellent choice for applications requiring sensitive detection.[2][3] Its fluorescence emission in the NIR region (around 694 nm) is particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence.[3] For bioconjugation, Cy5.5 is commonly functionalized with an N-hydroxysuccinimide (NHS) ester group. This reactive group readily forms a stable amide bond with primary amines on proteins under mild alkaline conditions.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for BSA, Cy5.5 NHS ester, and the resulting BSA-Cy5.5 conjugate.
| Parameter | Value | Reference |
| Molecular Weight | ~66,400 Da | [5] |
| Molar Extinction Coefficient (ε) at 280 nm | 43,824 M⁻¹cm⁻¹ | [6][7] |
| Amino Acid Residues | 583 | [1] |
Table 1: Properties of Bovine Serum Albumin (BSA)
| Parameter | Value | Reference |
| Molecular Weight | ~1000.09 g/mol | [4] |
| Excitation Maximum (λ_max) | ~675 nm | [3] |
| Emission Maximum (λ_em) | ~694 nm | [3] |
| Molar Extinction Coefficient (ε) at λ_max | ~250,000 M⁻¹cm⁻¹ | [2] |
| Correction Factor (CF) at 280 nm | 0.101 | [2][8] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [4] |
| Reactivity | Primary amines | [4] |
Table 2: Properties of Cy5.5 NHS Ester
| Parameter | Typical Range/Value | Reference |
| Excitation/Emission Maxima | ~675 nm / ~694 nm | [3] |
| Degree of Labeling (DOL) | 2 - 7 moles of Cy5.5 per mole of BSA | [3] |
| Storage Conditions | 4°C, protected from light | [3] |
Table 3: Typical Properties of BSA-Cy5.5 Conjugate
Bioconjugation Principles and Workflow
The covalent attachment of Cy5.5 to BSA is most commonly achieved through the reaction of a Cy5.5 N-hydroxysuccinimide (NHS) ester with the primary amine groups of lysine residues on the surface of the BSA molecule. This reaction, known as amidation, results in the formation of a stable amide bond.
Caption: Principle of BSA-Cy5.5 Bioconjugation.
The overall workflow for producing and characterizing BSA-Cy5.5 involves several key stages: preparation of reactants, the conjugation reaction, purification of the conjugate, and finally, characterization to determine the degree of labeling and final concentration.
Caption: BSA-Cy5.5 Synthesis and Characterization Workflow.
Experimental Protocols
Materials and Reagents
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting columns (7K MWCO).
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer (UV-Vis)
Protocol for BSA-Cy5.5 Conjugation
-
Prepare BSA Solution: Dissolve BSA in the reaction buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[9]
-
Prepare Cy5.5 NHS Ester Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]
-
Determine Molar Ratio: Calculate the required volume of the Cy5.5 NHS ester solution to achieve a desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio of Cy5.5 to BSA.[10]
-
Conjugation Reaction: Slowly add the calculated volume of the Cy5.5 NHS ester solution to the BSA solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[11]
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM Tris or hydroxylamine. Incubate for an additional 15-30 minutes.[11]
Purification of BSA-Cy5.5 Conjugate
It is crucial to remove any unreacted Cy5.5 dye from the conjugate solution for accurate characterization and to prevent non-specific binding in downstream applications. Size-exclusion chromatography is a commonly used method for this purpose.
-
Column Equilibration: Equilibrate the size-exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer (pH 7.4).
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column.
-
Elution: Elute the conjugate with PBS buffer. The larger BSA-Cy5.5 conjugate will elute first, followed by the smaller, unconjugated Cy5.5 dye.
-
Fraction Collection: Collect fractions and monitor the elution of the blue-colored conjugate.
-
Pooling: Pool the fractions containing the purified BSA-Cy5.5 conjugate.
For smaller scale purifications, spin desalting columns (e.g., 7K MWCO) can be used following the manufacturer's instructions.
Characterization: Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each BSA molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified BSA-Cy5.5 conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, approximately 675 nm (A_max). Dilute the sample if the absorbance readings are outside the linear range of the spectrophotometer.
-
Calculate Protein Concentration:
-
Correct the absorbance at 280 nm for the contribution of the Cy5.5 dye: A_prot = A₂₈₀ - (A_max × CF₂₈₀) where CF₂₈₀ is the correction factor for Cy5.5 at 280 nm (0.101).[2][8]
-
Calculate the molar concentration of BSA: [BSA] (M) = A_prot / ε_BSA where ε_BSA is the molar extinction coefficient of BSA at 280 nm (43,824 M⁻¹cm⁻¹).[6]
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of Cy5.5: [Cy5.5] (M) = A_max / ε_Cy5.5 where ε_Cy5.5 is the molar extinction coefficient of Cy5.5 at its λ_max (~250,000 M⁻¹cm⁻¹).[2]
-
-
Calculate Degree of Labeling (DOL): DOL = [Cy5.5] / [BSA]
An optimal DOL for most applications is typically between 2 and 7.[3]
Caption: Logical Flow for DOL Calculation.
Storage and Stability
For optimal performance and longevity, BSA-Cy5.5 conjugates should be stored under appropriate conditions.
-
Short-term Storage: Store the conjugate solution at 4°C for up to one month, protected from light.[3]
-
Long-term Storage: For longer storage periods, it is recommended to store the conjugate at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, the solution can be aliquoted or stored in the presence of a cryoprotectant like 50% glycerol.[12] The conjugate should always be protected from light to prevent photobleaching of the Cy5.5 dye.[12] Lyophilized BSA-Cy5.5 is stable at room temperature for short periods but should be stored desiccated at -20°C for long-term stability.[1]
By following the principles and protocols outlined in this guide, researchers can confidently produce and characterize high-quality BSA-Cy5.5 conjugates for their specific research and development needs.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 3. BSA, Cy5.5 labeled [nanocs.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. What is the molar extinction coefficient of Bovine Serum Albumin (BSA)? | AAT Bioquest [aatbio.com]
- 7. brainly.com [brainly.com]
- 8. Correction Factor [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. Antibody Storage and Antibody Shelf Life [labome.com]
Illuminating the Path: A Technical Guide to the Excitation and Emission Spectra of BSA-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of Bovine Serum Albumin (BSA) conjugated with the cyanine (B1664457) dye Cy5.5. This bioconjugate has emerged as a pivotal tool in biomedical research and drug development, primarily owing to its bright, near-infrared (NIR) fluorescence, which allows for deep tissue imaging with minimal autofluorescence. This document provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for its characterization, and a logical workflow for its preparation and application.
Core Photophysical Properties of BSA-Cy5.5
The conjugation of Cy5.5 to BSA, a stable and biocompatible protein, creates a powerful fluorescent probe. The spectral properties of BSA-Cy5.5 are crucial for designing and interpreting fluorescence-based assays and imaging studies.
Quantitative Spectral Data
The following table summarizes the key excitation and emission data for BSA-Cy5.5, compiled from various sources. These values are essential for setting up fluorescence microscopy, flow cytometry, and other fluorescence-based instrumentation for optimal signal detection.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 675 nm | [1][2] |
| 678 nm | [3] | |
| 680 nm | [4] | |
| Emission Maximum (λem) | 694 nm | [1][2] |
| 695 nm | [3] | |
| 705 nm | [4] | |
| Labeling Ratio (Dye:Protein) | 2-7 Cy5.5 dyes per BSA molecule | [2] |
| Spectrally Similar Dyes | Alexa Fluor™ 680 | [3] |
Note: The exact excitation and emission maxima can vary slightly depending on the local microenvironment, pH, and the degree of labeling.
Experimental Protocols
Accurate determination of the spectral properties and the successful synthesis of BSA-Cy5.5 conjugates rely on meticulous experimental procedures.
Protocol 1: Bioconjugation of BSA with Cy5.5-NHS Ester
This protocol describes a common method for labeling BSA with a succinimidyl ester derivative of Cy5.5.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5-NHS ester
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Ammonium (B1175870) chloride solution (50 mM)
Procedure:
-
BSA Preparation: Dissolve BSA in PBS at a concentration of 2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy5.5-NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction Setup: Add the BSA solution to a reaction vessel. Slowly add the desired molar excess of the dissolved Cy5.5-NHS ester to the BSA solution while gently stirring. The reaction is typically more efficient at a slightly alkaline pH; therefore, adding 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution is recommended.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: To stop the reaction, add freshly prepared ammonium chloride solution to a final concentration of 50 mM and incubate for an additional 1-2 hours.[6]
-
Purification: Separate the BSA-Cy5.5 conjugate from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction will contain the labeled protein.
-
Characterization: Determine the degree of labeling and protein concentration by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of Cy5.5 (around 675 nm).
Protocol 2: Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence spectra of the purified BSA-Cy5.5 conjugate.
Materials:
-
Purified BSA-Cy5.5 conjugate
-
PBS, pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Dilute the purified BSA-Cy5.5 conjugate in PBS to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 694 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 690 nm).
-
The wavelength that gives the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.
Visualizing the Workflow and Application
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow for preparing and characterizing BSA-Cy5.5 and its application in a targeted drug delivery system.
References
A Technical Guide to BSA-Cy5.5: A Near-Infrared Fluorescent Probe for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent probe, Bovine Serum Albumin-Cyanine 5.5 (BSA-Cy5.5). This guide details its synthesis, key properties, and applications, with a focus on providing actionable information for laboratory use. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Introduction to Near-Infrared (NIR) Fluorescent Probes
Near-infrared (NIR) fluorescence imaging, operating within the 700-1700 nm spectral window, has emerged as a powerful tool in biomedical research.[1] Probes emitting in this range offer significant advantages for in vivo imaging, including deeper tissue penetration due to reduced light scattering and lower autofluorescence from biological tissues, leading to a higher signal-to-background ratio.[1][2] Among the various NIR probes, those based on the conjugation of a fluorescent dye to a carrier protein, such as BSA-Cy5.5, have garnered considerable attention for their utility in cancer imaging and drug delivery.[3][4]
BSA-Cy5.5 is a conjugate of bovine serum albumin (BSA), a biocompatible and biodegradable protein, and Cyanine 5.5 (Cy5.5), a fluorescent dye that excites and emits in the NIR range.[5][6] BSA serves as a versatile carrier, enhancing the probe's stability and circulation time in the body.[3] This guide will delve into the technical aspects of working with BSA-Cy5.5.
Core Properties and Quantitative Data
The performance of BSA-Cy5.5 as a fluorescent probe is defined by its photophysical and physicochemical properties. The following tables summarize key quantitative data for Cy5.5 dye and the BSA-Cy5.5 conjugate.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~675-678 nm | [5][7] |
| Emission Maximum (Em) | ~694-695 nm | [5][7] |
| Molecular Weight of Cy5.5 | ~1318 g/mol | [7] |
| Molecular Weight of BSA | ~66 kDa | [8] |
| Quantum Yield (Φ) of Cy5.5 | 0.27 (in PBS) | [8] |
| Molar Extinction Coefficient (ε) of Cy5.5 | 250,000 cm⁻¹M⁻¹ (in Ethanol) | [8] |
Table 1: Photophysical Properties of Cy5.5 and BSA.
| Parameter | Description | Value | Reference(s) |
| Labeling Ratio | Number of Cy5.5 dye molecules per BSA molecule. | 2-7 | [5] |
| Form | Provided as a lyophilized powder or in a buffer solution (e.g., PBS). | Powder or Solution | [5] |
| Color | Blue or dark blue. | Blue/Dark Blue | [5] |
| Storage Conditions | Store at 4°C and protect from light. | 4°C, dark | [5] |
Table 2: Physicochemical Properties of BSA-Cy5.5 Conjugate.
Experimental Protocols
This section provides detailed methodologies for the synthesis of BSA-Cy5.5 and its application in in vivo imaging and drug delivery studies.
Synthesis of BSA-Cy5.5 Nanoparticles via Desolvation
This protocol describes the preparation of BSA nanoparticles labeled with Cy5.5 using the desolvation method, a common technique for creating protein-based nanoparticles.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5-NHS ester (N-hydroxysuccinimide ester)
-
Glutaraldehyde (8% aqueous solution)
-
Sodium chloride (NaCl) solution (10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
BSA Solution Preparation: Dissolve 100 mg of BSA in 1 mL of 10 mM NaCl solution.
-
Dye Conjugation:
-
Dissolve Cy5.5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the Cy5.5-NHS ester solution to the BSA solution at a desired molar ratio (e.g., 5:1 dye to protein).
-
Stir the reaction mixture for 2 hours at room temperature in the dark.
-
-
Desolvation:
-
While stirring the BSA-Cy5.5 solution at a constant rate (e.g., 400 rpm), add 8.0 mL of ethanol dropwise.
-
Continue stirring until the solution becomes opalescent, indicating the formation of nanoparticles.
-
-
Cross-linking:
-
Add a cross-linking agent, such as 0.2% glutaraldehyde, to the nanoparticle suspension.
-
Allow the cross-linking reaction to proceed for 24 hours with continuous stirring.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the BSA-Cy5.5 nanoparticles.
-
Remove the supernatant and wash the nanoparticles with deionized water or PBS multiple times to remove unreacted reagents.
-
Resuspend the purified nanoparticles in the desired buffer for storage or further use.
-
In Vivo Tumor Imaging in a Murine Model
This protocol outlines the general steps for using BSA-Cy5.5 for near-infrared fluorescence imaging of tumors in mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
BSA-Cy5.5 probe solution in sterile PBS
-
In vivo imaging system with appropriate NIR filters (Excitation: ~675 nm, Emission: ~700 nm long-pass)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
-
Probe Administration: Inject a sterile solution of BSA-Cy5.5 (typically 100-200 µL) into the mouse, commonly via tail vein injection.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle tissue).
-
Quantify the fluorescence intensity in the ROIs to determine the tumor-to-background ratio (TBR), providing a measure of targeting specificity.
-
Drug Loading and In Vitro Release Study
This protocol describes how to load a therapeutic agent into BSA-Cy5.5 nanoparticles and assess its release profile.
Materials:
-
BSA-Cy5.5 nanoparticles
-
Therapeutic drug (e.g., doxorubicin)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.0 (to simulate physiological and endosomal pH, respectively)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator
-
UV-Vis spectrophotometer or fluorescence spectrophotometer for drug quantification
Procedure:
-
Drug Loading:
-
Incubate a known concentration of BSA-Cy5.5 nanoparticles with the desired drug in a buffer solution.
-
The drug can be encapsulated during the nanoparticle formation process or loaded into pre-formed nanoparticles.
-
After incubation, centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.
-
Quantify the amount of drug in the supernatant to determine the drug loading efficiency.
-
-
In Vitro Release:
-
Place a known amount of drug-loaded BSA-Cy5.5 nanoparticles in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 or 5.0).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with fresh buffer.
-
Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the application of BSA-Cy5.5. The following diagrams, generated using the DOT language, illustrate key concepts.
Enhanced Permeability and Retention (EPR) Effect
The passive accumulation of BSA-Cy5.5 nanoparticles in tumor tissue is primarily attributed to the Enhanced Permeability and Retention (EPR) effect.[1] Tumor blood vessels are often leaky with large fenestrations, and tumors typically have poor lymphatic drainage.[1] This allows nanoparticles to extravasate from the bloodstream into the tumor interstitium and be retained for an extended period, leading to enhanced imaging contrast.
Caption: The EPR effect facilitates passive tumor targeting of BSA-Cy5.5.
Workflow for Nanoparticle-Based Drug Delivery and Imaging
This diagram illustrates the general workflow from the synthesis of drug-loaded BSA-Cy5.5 nanoparticles to their application in in vivo imaging and therapy.
Caption: Workflow for drug delivery and imaging with BSA-Cy5.5 nanoparticles.
Cellular Uptake and Intracellular Drug Release
This diagram depicts the proposed mechanism of cellular uptake of BSA-Cy5.5 nanoparticles and the subsequent intracellular release of a loaded drug.
Caption: Cellular uptake and intracellular drug release from BSA-Cy5.5 NPs.
Conclusion
BSA-Cy5.5 is a valuable and versatile near-infrared fluorescent probe with significant applications in preclinical research and drug development. Its favorable properties, including biocompatibility, stability, and strong NIR fluorescence, make it an excellent tool for in vivo imaging and as a carrier for targeted drug delivery. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective implementation of BSA-Cy5.5 in various research settings. As the field of nanomedicine continues to advance, probes like BSA-Cy5.5 will undoubtedly play a crucial role in the development of novel diagnostic and therapeutic strategies for a range of diseases.
References
- 1. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 2. Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Permeability and Retention (EPR) Efect: Basis for Drug Targeting to Tumor | Semantic Scholar [semanticscholar.org]
- 8. bosterbio.com [bosterbio.com]
A Technical Guide to BSA-Cy5.5 for In-VIVO IMAGING
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) cyanine (B1664457) dye, Cy5.5, has emerged as a critical tool in preclinical in vivo imaging. Its utility stems from a combination of the inherent properties of albumin as a biological carrier and the favorable spectral characteristics of the Cy5.5 fluorophore. This conjugate, BSA-Cy5.5, leverages the long circulatory half-life of albumin to act as a macromolecular imaging agent, primarily accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The NIR fluorescence of Cy5.5 allows for deep tissue penetration and minimal background autofluorescence, making it ideal for sensitive detection in living subjects.[1] This guide provides a comprehensive overview of the core properties, experimental protocols, and underlying principles for the effective use of BSA-Cy5.5 in in vivo imaging studies.
Core Physicochemical and Optical Properties
The efficacy of BSA-Cy5.5 as an in vivo imaging agent is dictated by its molecular and spectral characteristics. BSA is a relatively large protein with a molecular weight of approximately 66 kDa.[2] When conjugated with Cy5.5, it forms a stable, biocompatible fluorescent probe. The labeling ratio, or Degree of Labeling (DOL), is a critical parameter, typically ranging from 2 to 7 Cy5.5 molecules per BSA molecule to ensure bright fluorescence without significant self-quenching.[3]
The optical properties are primarily determined by the Cy5.5 dye, a water-soluble fluorophore that exhibits strong absorption and emission in the NIR spectrum.[4] This spectral window is advantageous for in vivo applications due to the reduced absorption and scattering of light by biological tissues like hemoglobin and water, thereby enabling deeper imaging with a higher signal-to-noise ratio.
Table 1: Quantitative Properties of BSA-Cy5.5
| Property | Value | Notes |
| Molecular Weight (BSA) | ~66 kDa | Based on the standard molecular weight of Bovine Serum Albumin.[2] |
| Molecular Weight (Cy5.5) | ~1.3 kDa | Approximate molecular weight of the Cy5.5 NHS ester variant. |
| Est. MW (Conjugate) | ~68.6 - 75.1 kDa | Estimated based on a typical labeling ratio of 2-7 Cy5.5 molecules per BSA molecule.[3] |
| Excitation Maximum (λex) | ~675 - 678 nm | The peak wavelength for absorbing photons.[4] |
| Emission Maximum (λem) | ~694 - 695 nm | The peak wavelength for fluorescent emission.[4] |
| Molar Extinction Coeff. | ~250,000 cm⁻¹M⁻¹ (for Cy5) | A measure of how strongly the molecule absorbs light at its excitation maximum.[4] |
| Quantum Yield (Φ) | ~0.2 - 0.28 (for free Cy5) | Represents the efficiency of converting absorbed light into emitted fluorescence. The quantum yield of the conjugate may be lower due to quenching effects upon conjugation to protein.[5] |
| Solubility | High in aqueous buffers | The sulfonic acid groups on the Cy5.5 dye and the inherent solubility of BSA ensure good water solubility. |
| Form | Lyophilized powder or in PBS buffer | Commercially available in stable, easy-to-use formats.[3][4] |
In Vivo Pharmacokinetics and Biodistribution
The large size of the BSA-Cy5.5 conjugate prevents its rapid clearance by the kidneys, leading to a prolonged circulation time in the bloodstream. The half-life of albumin in mice is approximately 24-28.8 hours.[6][7] This extended half-life is crucial for allowing the agent to accumulate passively in pathological tissues, such as solid tumors.
Biodistribution studies reveal that following intravenous administration, BSA-Cy5.5 is primarily distributed through the vasculature. Over time, it accumulates in organs of the reticuloendothelial system (RES), such as the liver and spleen, and at the target site (e.g., tumor). Data from similar BSA-based nanoparticles show that tumor uptake can reach approximately 11.06% of the injected dose per gram of tissue (% ID/g) at 24 hours post-injection, which is significantly higher than in many other organs.[8]
Table 2: Representative Pharmacokinetic & Biodistribution Data
| Parameter | Value | Species | Notes |
| Serum Half-Life (Albumin) | ~24 - 28.8 hours | Mouse | The half-life of mouse serum albumin (MSA) in mice provides a strong estimate for BSA-based conjugates.[6][7] |
| Tumor Accumulation (24h) | ~11.06 ± 2.15 % ID/g | Mouse | Data for ¹³¹I-labeled BSA-PCL nanoparticles in a murine lung cancer model. This serves as a relevant proxy for the expected accumulation of BSA-based agents driven by the EPR effect.[8] |
| Tumor Accumulation (72h) | ~3.83 ± 0.87 % ID/g | Mouse | Same study as above, showing clearance from the tumor over time.[8] |
| Primary Clearance Organs | Liver, Spleen | Mouse | As a macromolecule, BSA-Cy5.5 is primarily cleared by the RES. |
Note: Biodistribution is highly dependent on the specific tumor model, its vascularity, and the size of the conjugate.
Mechanism of Action: The EPR Effect
The primary mechanism driving the accumulation of BSA-Cy5.5 in solid tumors is the Enhanced Permeability and Retention (EPR) effect . This is a passive targeting mechanism that arises from the abnormal physiology of tumor tissues.
-
Enhanced Permeability : Rapidly growing tumors stimulate the formation of new blood vessels (angiogenesis) that are structurally abnormal. These vessels are often leaky, with wide gaps between endothelial cells. These fenestrations allow macromolecules like BSA-Cy5.5, which are too large to exit healthy blood vessels, to extravasate into the tumor interstitium.
-
Impaired Retention : Tumor tissues typically lack an effective lymphatic drainage system. This lymphatic insufficiency prevents the clearance of the macromolecules that have entered the tumor tissue, leading to their retention and accumulation over time.
This combination of leaky vasculature and poor lymphatic drainage allows BSA-Cy5.5 to passively concentrate at the tumor site, providing a strong fluorescent signal for imaging.
Experimental Protocols
Synthesis and Purification of BSA-Cy5.5
This protocol describes the covalent conjugation of Cy5.5 N-hydroxysuccinimide (NHS) ester to the primary amines (lysine residues) of BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Purification/Storage Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns (e.g., 7K MWCO) or dialysis tubing (10K MWCO)
Protocol:
-
BSA Preparation :
-
Dissolve BSA in the Labeling Buffer to a final concentration of 5-10 mg/mL.
-
If the BSA solution contains interfering substances like Tris or glycine, it must be buffer-exchanged into the Labeling Buffer via dialysis or desalting column.[4]
-
-
Dye Preparation :
-
Immediately before use, dissolve the Cy5.5 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction :
-
While gently stirring, slowly add the Cy5.5 stock solution to the BSA solution. A typical molar ratio of dye to protein is between 5:1 and 20:1. This should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification :
-
Remove unconjugated "free" dye, which is critical for accurate in vivo studies.
-
Method A (Spin Column) : Equilibrate a spin desalting column with PBS. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The purified BSA-Cy5.5 conjugate will be in the eluate.
-
Method B (Dialysis) : Transfer the reaction mixture to dialysis tubing (10K MWCO) and dialyze against 1L of PBS at 4°C. Perform at least three buffer changes over 24 hours to ensure complete removal of free dye.
-
-
Storage :
-
Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.
-
References
- 1. Interaction of Water-Soluble CdTe Quantum Dots with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BSA, Cy5 labeled [nanocs.net]
- 4. assaygenie.com [assaygenie.com]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative studies of the serum half-life extension of a protein via site-specific conjugation to a species-matched or -mismatched albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Effect of Nanoparticle 131I-Labeled Arginine-Glycine-Aspartate-Bovine Serum Albumin-Polycaprolactone in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricacies of BSA-Cy5.5: A Technical Guide to its Mechanism of Action as a Fluorescent Tracer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of Bovine Serum Albumin (BSA) conjugated with the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) as a versatile fluorescent tracer. Widely employed in preclinical research, BSA-Cy5.5 serves as a powerful tool for in vivo and in vitro imaging, enabling the visualization and quantification of biological processes ranging from vascular permeability to cellular uptake and biodistribution of macromolecules. This guide provides a comprehensive overview of its uptake mechanisms, detailed experimental protocols, and quantitative data to empower researchers in their study design and data interpretation.
Core Principles of BSA-Cy5.5 as a Fluorescent Tracer
BSA, a highly stable and biocompatible protein, serves as a carrier for the near-infrared (NIR) fluorescent dye, Cy5.5. The conjugation of Cy5.5 to BSA creates a tracer that leverages the biological properties of albumin while providing a robust fluorescent signal for imaging. The NIR emission of Cy5.5 is particularly advantageous for in vivo studies due to reduced tissue autofluorescence and deeper tissue penetration compared to fluorophores in the visible spectrum.[1][2][3]
The mechanism of action of BSA-Cy5.5 as a tracer is fundamentally linked to the physiological behavior of albumin. In vivo, its circulation and distribution are governed by vascular permeability. In healthy tissues, the large size of the BSA-Cy5.5 conjugate restricts its extravasation from blood vessels. However, in pathologies characterized by leaky vasculature, such as tumors, inflammation, and wounds, the tracer accumulates in the interstitial space, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. This property makes BSA-Cy5.5 an excellent agent for demarcating tumor boundaries and assessing vascular leakiness.
At the cellular level, the uptake of BSA-Cy5.5 is primarily mediated by various forms of endocytosis. The specific pathway utilized is cell-type dependent and can involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][4][5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with BSA-Cy5.5, providing a quick reference for experimental planning.
Table 1: Spectroscopic and Physical Properties of BSA-Cy5.5
| Property | Value | Reference |
| Excitation Wavelength (max) | ~675 nm | [1][2][3] |
| Emission Wavelength (max) | ~694 nm | [1][2][3] |
| Molecular Weight | ~66.4 kDa (BSA) + Cy5.5 | [8] |
| Labeling Ratio (Dye:Protein) | 2-7 Cy5.5 dyes per BSA molecule | [2] |
Table 2: Typical Parameters for In Vivo Imaging with BSA-Cy5.5
| Parameter | Value | Reference |
| Animal Model | Athymic Nude Mice | [9] |
| Tumor Xenograft Models | U87EGFRviii glioma, ASPC-1, MiaPaCa pancreatic cancer, KB-V1 squamous cell carcinoma | [9] |
| Administration Route | Intravenous (tail vein) | [9] |
| Dosage | ~0.03 mg of Cy5.5 per mouse | [9] |
| Imaging System | IVIS Lumina Imaging System | [9] |
| Excitation Filter | 615-665 nm | [9] |
| Emission Filter | 695-770 nm | [9] |
| Imaging Time Points | Daily for up to 26 days | [9] |
Cellular Uptake Mechanisms: A Closer Look
The internalization of BSA-Cy5.5 into cells is a critical aspect of its utility as a tracer for cellular-level studies. The following sections detail the primary endocytic pathways involved.
Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell surface. This pathway is a major route for the uptake of albumin in various cell types, including alveolar type II epithelial cells and placental trophoblasts.[2][4] The process begins with the binding of BSA-Cy5.5 to specific cell surface receptors, which then cluster in clathrin-coated pits. These pits invaginate and pinch off to form intracellular vesicles that deliver their cargo to endosomes and subsequently to lysosomes for degradation.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clathrin-mediated endocytosis of FITC-albumin in alveolar type II epithelial cell line RLE-6TN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BSA, Cy5.5 labeled [nanocs.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Caveolae-Dependent and -Independent Uptake of Albumin in Cultured Rodent Pulmonary Endothelial Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Macropinocytosis of protein is an amino acid supply route in Ras-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of Fluorescent Albumin Nanoparticles among Organs of Laboratory Animals after Intranasal and Peroral Administration [mdpi.com]
- 9. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fluorescently Labeled Albumin in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled albumin has emerged as a versatile and powerful tool in preclinical research, offering profound insights into a range of biological processes and pathological conditions. Its inherent biocompatibility, prolonged circulation half-life, and accumulation in tumors and inflamed tissues make it an ideal probe for in vivo imaging and a promising platform for drug delivery. This technical guide provides a comprehensive overview of the core applications of fluorescently labeled albumin in preclinical studies, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and workflows.
Core Applications in Preclinical Research
Fluorescently labeled albumin is instrumental in several key areas of preclinical investigation:
-
Vascular Permeability and Leakage: As a high molecular weight protein, fluorescently labeled albumin is largely confined to the vasculature under normal physiological conditions. In pathological states such as cancer and inflammation, endothelial barrier dysfunction leads to increased vascular permeability, allowing labeled albumin to extravasate into the interstitial space. This phenomenon can be qualitatively and quantitatively assessed through fluorescence imaging.
-
Tumor Imaging and Delineation: The "Enhanced Permeability and Retention" (EPR) effect is a hallmark of solid tumors, characterized by leaky neovasculature and poor lymphatic drainage. This results in the passive accumulation of macromolecules like albumin within the tumor microenvironment. Fluorescently labeled albumin serves as an excellent agent to visualize tumor margins, assess the EPR effect, and monitor response to therapy.
-
Drug Delivery Systems: Albumin-based nanoparticles and conjugates are being extensively explored for targeted drug delivery. Fluorescently labeling these constructs allows for the real-time tracking of their biodistribution, tumor accumulation, and cellular uptake, providing critical data for the development of more effective cancer therapeutics.
-
Lymphatic System Imaging: After extravasating into the interstitial fluid, albumin is cleared through the lymphatic system. Fluorescently labeled albumin can, therefore, be used to map lymphatic vessels and sentinel lymph nodes, which is crucial for understanding cancer metastasis and inflammatory processes.[1][2]
-
Cellular Uptake and Trafficking: At the cellular level, fluorescently labeled albumin can be used to study endocytic pathways and receptor-mediated uptake. This is particularly relevant in cancer cells that upregulate specific albumin-binding proteins.
Quantitative Data Presentation
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of the biodistribution and pharmacokinetic parameters of different fluorescently labeled albumin constructs.
Table 1: Biodistribution of Fluorescently Labeled Albumin and Nanoparticles in Tumor-Bearing Mice
| Fluorescent Albumin Construct | Mouse Model | Tumor Model | Time Post-Injection | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Kidney Accumulation (%ID/g) | Reference |
| [¹¹¹In]DTPA-RSA | Walker 256 Carcinosarcoma Rats | Walker 256 Carcinosarcoma | 24 h | ~14 | < 7 | - | [3] |
| MTX(1)-[¹¹¹In]DTPA-RSA | Walker 256 Carcinosarcoma Rats | Walker 256 Carcinosarcoma | 24 h | ~14 | ~9.6 | - | [3] |
| [⁸⁹Zr]Desferrioxamine-mAlb | Human Prostate Cancer Xenograft | CWR22rv1 | 20 h | > 5.0 | - | - | |
| [⁸⁹Zr]Desferrioxamine-mAlb | Human Prostate Cancer Xenograft | DU-145 | 20 h | > 5.0 | - | - | |
| [⁸⁹Zr]Desferrioxamine-mAlb | Human Prostate Cancer Xenograft | PC-3 | 20 h | > 5.0 | - | - | |
| RhoB-BSA Nanoparticles (Intranasal) | ICR Mice | - | 48 h | - | ~1.5 rfu | ~1.0 rfu | [4] |
| RhoB-BSA Nanoparticles (Peroral) | ICR Mice | - | 48 h | - | ~1.2 rfu | ~0.8 rfu | [4] |
| HFn-ICG | Orthotopic Breast Cancer | 4T1 | 6 h | ~1.5 x 10⁸ p/s/cm²/sr | - | - | [5] |
| Free ICG | Orthotopic Breast Cancer | 4T1 | 6 h | ~0.5 x 10⁸ p/s/cm²/sr | - | - | [5] |
%ID/g: Percentage of Injected Dose per gram of tissue. rfu: relative fluorescence units.
Table 2: Pharmacokinetic Parameters of Fluorescently Labeled Albumin Conjugates
| Fluorescent Albumin Conjugate | Animal Model | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| 5-aminofluorescein-HSA | Human (Brain Tumor Patients) | 307 h (mean) | 16.85 mL/h (mean) | 6.8 L (Vdβ) | [6] |
| Cy5.5-HSA/TIMP-2 | Prostate Cancer Xenograft Mice | 19.6 h | - | - | [7] |
| Monomeric Nanobody (Irrelevant) | Cynomolgus Monkey | - | 2.0 mL/(min*kg) | - | |
| Monomeric Nanobody linked to anti-albumin Nanobody | Cynomolgus Monkey | 4.9 days | 376-fold decrease | - | |
| SN-38 | Mouse | 0.23 h | 12.3 L/h/kg | 4.02 L/kg | [8] |
| Albumin-conjugated SN-38 (1 mg/kg) | Mouse | 6.78 h | 0.14 L/h/kg | 1.34 L/kg | [8] |
| Albumin-conjugated SN-38 (3 mg/kg) | Mouse | 7.92 h | 0.12 L/h/kg | 1.36 L/kg | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorescently labeled albumin.
Protocol 1: Fluorescent Labeling of Albumin with FITC
This protocol describes the covalent conjugation of Fluorescein Isothiocyanate (FITC) to Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
Fluorescein Isothiocyanate (FITC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Carbonate buffer (pH 9.0)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sephadex G-25 gel filtration column
-
Stir plate and stir bar
-
Spectrophotometer
Procedure:
-
Prepare BSA Solution: Dissolve BSA in 0.1 M sodium carbonate buffer to a final concentration of 2 mg/mL.[9]
-
Prepare FITC Solution: Dissolve FITC in DMSO to a concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.[9]
-
Conjugation Reaction:
-
Slowly add the FITC solution to the BSA solution while gently stirring. The molar ratio of FITC to BSA can be varied to achieve the desired degree of labeling. A common starting point is a 5:1 molar ratio.
-
Incubate the reaction mixture for 8 hours at 4°C in the dark with continuous gentle stirring.[9]
-
-
Quench the Reaction: Add ammonium chloride to a final concentration of 50 mM to quench the reaction by blocking any unreacted isothiocyanate groups. Incubate for 2 hours at 4°C.[9]
-
Purification:
-
Equilibrate a Sephadex G-25 gel filtration column with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the column with PBS. The first colored fraction to elute will be the FITC-labeled BSA, as it is larger and moves faster through the column than the smaller, unconjugated FITC molecules.
-
-
Characterization:
-
Measure the absorbance of the purified FITC-BSA solution at 280 nm (for protein concentration) and 495 nm (for FITC concentration).
-
Calculate the protein concentration and the degree of labeling (moles of FITC per mole of albumin).
-
Protocol 2: In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol outlines the general procedure for whole-body fluorescence imaging of tumor-bearing mice injected with fluorescently labeled albumin.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Fluorescently labeled albumin solution (sterile, in PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
30G needles and 1 mL syringes
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
If the tumor is located in a region with dense fur, carefully shave the area to minimize light scattering and absorption.
-
-
Injection:
-
Administer the fluorescently labeled albumin solution via intravenous (tail vein) injection. A typical injection volume for a mouse is 100-200 µL.
-
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. The stage should be heated to 37°C to maintain the animal's body temperature.
-
Select the appropriate excitation and emission filters for the fluorophore used.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the labeled albumin.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys).
-
Quantify the fluorescence intensity within each ROI, typically expressed as average radiant efficiency or total radiant efficiency.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor accumulation.
-
Protocol 3: Intravital Microscopy of Fluorescent Albumin in the Tumor Microenvironment
This protocol provides a general workflow for visualizing the dynamics of fluorescently labeled albumin within the tumor microenvironment of a live mouse using intravital microscopy.
Materials:
-
Mouse with a surgically implanted dorsal skinfold window chamber or an accessible tumor.
-
Fluorescently labeled albumin solution.
-
Multiphoton or confocal microscope equipped for in vivo imaging.
-
Anesthesia and temperature control system for the microscope stage.
-
Surgical instruments for the window chamber implantation.
Procedure:
-
Surgical Preparation:
-
Surgically implant a dorsal skinfold window chamber over a region where a tumor has been implanted. This provides a stable, long-term optical window to the tumor microenvironment.
-
-
Animal Anesthesia and Mounting:
-
Anesthetize the mouse and place it on the microscope stage. Maintain anesthesia and body temperature throughout the imaging session.
-
-
Fluorescent Probe Administration:
-
Administer the fluorescently labeled albumin intravenously via a tail vein catheter.
-
-
Image Acquisition:
-
Use the multiphoton or confocal microscope to visualize the tumor microvasculature.
-
Acquire time-lapse images (4D data: x, y, z, and time) to observe the extravasation of the fluorescently labeled albumin from the blood vessels into the tumor interstitium in real-time.
-
-
Image Processing and Analysis:
-
Process the acquired images to generate 3D reconstructions and time-lapse movies.
-
Quantify changes in fluorescence intensity within the vasculature and the interstitial space over time to determine vascular permeability and leakage rates.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the applications of fluorescently labeled albumin.
Signaling Pathways
Experimental Workflows
Conclusion
Fluorescently labeled albumin is an indispensable tool in the preclinical research toolkit. Its applications, ranging from fundamental studies of vascular biology to the development of novel cancer therapies, are continually expanding. This guide has provided a detailed overview of its core uses, supported by quantitative data, explicit experimental protocols, and clear visual representations of the underlying biological processes and research workflows. As imaging technologies and our understanding of albumin biology continue to advance, the role of fluorescently labeled albumin in accelerating drug discovery and development is set to become even more significant.
References
- 1. "Synthesis and Characterization of Fluorescent Protein Nanoparticles to" by Angelo Walker [digital.library.ncat.edu]
- 2. GP60 and SPARC as albumin receptors: key targeted sites for the delivery of antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of Fluorescent Albumin Nanoparticles among Organs of Laboratory Animals after Intranasal and Peroral Administration [mdpi.com]
- 4. Strategies for Preparing Albumin-based Nanoparticles for Multifunctional Bioimaging and Drug Delivery [thno.org]
- 5. Pharmacokinetics and biodistribution of human serum albumin-TIMP-2 fusion protein using near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Preparing Albumin-based Nanoparticles for Multifunctional Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Fluorescent Proteins for Intravital Imaging of Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BSA-Cy5.5 for Tracking Protein Biodistribution
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Bovine Serum Albumin conjugated with the near-infrared fluorophore Cyanine 5.5 (BSA-Cy5.5). It serves as a core technical resource for professionals engaged in preclinical research and drug development, offering detailed methodologies and data for tracking protein biodistribution in vivo.
Introduction: The BSA-Cy5.5 Probe
BSA-Cy5.5 is a fluorescently labeled protein conjugate used extensively as a model tracer in biomedical imaging. It combines the well-characterized carrier protein, Bovine Serum Albumin (BSA), with the near-infrared (NIR) fluorescent dye, Cyanine 5.5 (Cy5.5). This conjugate is a powerful tool for visualizing and quantifying the distribution of proteins and protein-based therapeutics within a living organism.
-
Bovine Serum Albumin (BSA): BSA is a stable, biocompatible, and non-immunogenic protein that is often used as a carrier for drugs and imaging agents. Its relatively long circulation half-life and well-understood pharmacokinetic profile make it an ideal scaffold for biodistribution studies.
-
Cyanine 5.5 (Cy5.5): Cy5.5 is a fluorescent dye that operates in the near-infrared (NIR) spectrum.[1] NIR light (typically 650-900 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced background autofluorescence from biological tissues.[2][3][4] Cy5.5 has an excitation maximum around 675 nm and an emission maximum around 694 nm.[5] This makes it highly suitable for sensitive detection in deep tissues.[1]
The conjugation of Cy5.5 to BSA creates a bright, stable, and biocompatible probe that can be tracked non-invasively over time, providing critical data on the accumulation, clearance, and organ-specific targeting of macromolecules.
Properties and Specifications
The key characteristics of commercially available BSA-Cy5.5 conjugates are summarized below. Researchers preparing custom conjugates should aim for similar specifications.
| Property | Specification | Source |
| Substrate | Bovine Serum Albumin (BSA) | [5] |
| Fluorophore | Cyanine 5.5 (Cy5.5) | [5] |
| Excitation Wavelength | ~675 nm | [5] |
| Emission Wavelength | ~694 nm | [5] |
| Labeling Ratio (Dye:Protein) | 2 to 7 Cy5.5 dyes per BSA molecule | [5] |
| Appearance | Blue or dark blue lyophilized powder or solution | [5] |
| Storage Conditions | Store at 4°C, protected from light | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and application of BSA-Cy5.5 are crucial for reproducible results.
This protocol describes the covalent labeling of BSA with a Cy5.5 N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amino groups (e.g., lysine (B10760008) residues) on the protein to form stable amide bonds.[6]
Materials and Reagents:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS Ester
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)[8][9]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare BSA Solution: Dissolve BSA in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[10] If the BSA is in a buffer containing primary amines (like Tris), it must first be dialyzed against PBS.[10]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[6][10]
-
Calculate Molar Ratio: Determine the amount of Cy5.5 NHS ester needed. A starting molar ratio of 10:1 to 20:1 (dye:protein) is common for efficient labeling.[6] For mono-labeling of BSA, a molar excess of approximately 8-fold can be used as a starting point.[8]
-
Conjugation Reaction: Add the calculated volume of the Cy5.5 stock solution to the BSA solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purification: Separate the BSA-Cy5.5 conjugate from unreacted free dye and byproducts.
-
Size-Exclusion Chromatography: Load the reaction mixture onto a pre-equilibrated Sephadex G-25 column and elute with PBS (pH 7.4).[9] The first colored fraction will be the labeled protein.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.
-
-
Characterization (Optional but Recommended): Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[11]
This protocol outlines a general procedure for tracking BSA-Cy5.5 in a mouse model using a non-invasive optical imaging system.
Materials and Reagents:
-
BSA-Cy5.5 conjugate, sterile-filtered
-
Animal model (e.g., athymic nude mice)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
In vivo optical imaging system (e.g., IVIS Lumina) equipped with appropriate filters for Cy5.5 (Excitation: ~640-660 nm, Emission: ~695-770 nm)[12]
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. To minimize background from chow, mice can be fed a low-fluorescence diet for at least one week prior to imaging.
-
Pre-Injection Imaging: Acquire a baseline whole-body fluorescence image of the anesthetized mouse to determine background autofluorescence levels.
-
Probe Administration: Inject a defined dose of sterile BSA-Cy5.5 solution (e.g., 100 µL) into the mouse, typically via intravenous (tail vein) injection.
-
Dynamic In Vivo Imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h).[13] Use consistent imaging parameters (exposure time, binning, f/stop) for all acquisitions.
-
Data Analysis:
-
Draw regions of interest (ROIs) over specific organs (liver, kidneys, tumor, etc.) and a background area (e.g., muscle) on the images from each time point.[14]
-
Quantify the average fluorescence intensity (radiant efficiency or photon flux) within each ROI.
-
Calculate metrics such as signal-to-background ratio or the percentage of injected dose per organ over time.[14][15]
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mouse according to institutional guidelines.
-
Dissect key organs (liver, spleen, kidneys, lungs, heart, brain, tumor, etc.).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal localization and obtain more precise quantification.[12]
-
Biodistribution Profile and Data
Following intravenous injection, BSA-Cy5.5 initially distributes throughout the vasculature. Over time, it is cleared from circulation and accumulates in specific organs, primarily those of the reticuloendothelial system (RES).
The diagram below illustrates the logical flow of BSA-Cy5.5 within the body after intravenous administration.
The following table summarizes the typical biodistribution pattern of BSA-Cy5.5 in key organs over time, expressed as relative fluorescence intensity. Actual quantitative values will vary significantly based on the animal model, dose, and imaging system. This table reflects the general trends observed in preclinical studies.[15][16][17]
| Organ | Early Phase (0-1 hr) | Intermediate Phase (4-24 hr) | Late Phase (>24 hr) | Primary Mechanism |
| Blood/Vasculature | Very High | Medium | Low | Circulation |
| Liver | Medium | High | High | RES/Hepatic Uptake[15][16] |
| Kidneys | Medium | Medium | Low | Filtration and Clearance[17] |
| Spleen | Low | Medium | Medium | RES/Splenic Uptake |
| Lungs | Medium | Low | Low | Initial Vascular Pool |
| Tumor (if present) | Low | Medium | Medium-High | Enhanced Permeability and Retention (EPR) Effect |
| Muscle | Low | Low | Low | Background/Non-specific |
Note: Studies have shown that after intravenous injection, BSA-Cy5.5 initially enhances superficial vessels.[16] The liver signal gradually increases over time, while the vascular signal decreases.[15][16] In contrast, free Cy5.5 dye is rapidly eliminated, though low levels may be retained in organs like the liver, lung, kidney, and stomach for an extended period.[17] Encapsulation or conjugation significantly alters the biodistribution profile compared to the free dye.[17][18]
References
- 1. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 2. Recent progress in NIR-II fluorescence imaging-guided drug delivery for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BSA, Cy5.5 labeled [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Molecular Imaging to Diagnose and Subtype Tumors through Receptor-Targeted Optically Labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Physical and chemical characteristics of BSA-Cy5.5 conjugates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cyanine 5.5 (Cy5.5). It covers the properties of the individual components, the characteristics of the conjugate, detailed experimental protocols, and key applications.
Introduction to BSA-Cy5.5 Conjugates
Bovine Serum Albumin (BSA) is a well-characterized, stable, and readily available protein derived from bovine blood.[1][2] Due to its biocompatibility and role as a carrier protein for various molecules in the blood, it is extensively used in biomedical research.[3][4] Cy5.5 is a near-infrared (NIR) fluorescent dye known for its high extinction coefficient, brightness, and emission wavelength that allows for deep tissue penetration with minimal background autofluorescence, making it ideal for in vivo imaging.[][6]
The conjugation of BSA with Cy5.5 creates a powerful tool for a range of applications, particularly in fluorescence imaging and drug delivery research. The resulting BSA-Cy5.5 conjugate combines the carrier properties of BSA with the sensitive detection capabilities of the Cy5.5 fluorophore.
Physical and Chemical Characteristics
The properties of the BSA-Cy5.5 conjugate are derived from its constituent components, BSA and the Cy5.5 dye.
Table 1: Physical and Chemical Properties of BSA, Cy5.5, and BSA-Cy5.5 Conjugate
| Property | Bovine Serum Albumin (BSA) | Cy5.5 Dye | BSA-Cy5.5 Conjugate |
| Molecular Weight | ~66.5 kDa[1][2][4] | Varies by derivative (e.g., ~1.3 kDa)[7] | ~68-75 kDa (dependent on DOL) |
| Appearance | White to off-white lyophilized powder[4] | Dark blue solid | Blue or dark blue powder or solution[8][9] |
| Excitation Maximum (λex) | 279 nm[1] | ~675-678 nm[7][8] | ~675 nm[6][8] |
| Emission Maximum (λem) | ~340-350 nm (intrinsic fluorescence) | ~694-710 nm[][7][8] | ~694 nm[6][8] |
| Extinction Coefficient | ~43,824 M⁻¹cm⁻¹ at 279 nm[1] | ~250,000 M⁻¹cm⁻¹ in Ethanol[10] | Varies based on DOL |
| Solubility | Soluble in water and buffer solutions[4] | Soluble in water, DMSO, DMF | Soluble in aqueous buffers |
| Isoelectric Point (pI) | ~4.7[1] | N/A | Slightly altered from native BSA |
| Degree of Labeling (DOL) | N/A | N/A | Typically 2-7 dyes per BSA molecule[8][9] |
| Storage | 2-8°C[4] | -20°C, protect from light[11] | 4°C, protected from light[8] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of BSA-Cy5.5 conjugates to ensure reproducibility and optimal performance.
This protocol describes the covalent conjugation of Cy5.5 NHS ester to the primary amines (e.g., lysine (B10760008) residues) of BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
Procedure:
-
Prepare Protein Solution: Dissolve BSA in the reaction buffer to a final concentration of 2-10 mg/mL.[11][12] Ensure the buffer is free of primary amines (e.g., Tris, glycine) which can compete with the reaction.[10][13]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[14]
-
Conjugation Reaction: While vortexing the BSA solution gently, add the reactive dye solution dropwise. The optimal molar ratio of dye to protein is typically around 10:1.[15]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[16] Gentle stirring or rotation can facilitate the reaction.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature to hydrolyze any remaining reactive dye.[17]
Purification is essential to remove unconjugated Cy5.5 dye, which can interfere with subsequent applications and characterization.
Method 1: Size Exclusion Chromatography (Spin Column) This method is rapid and suitable for small-scale purifications.[12]
-
Prepare the Column: Remove the storage buffer from a pre-packed spin column (e.g., Sephadex G-25) by centrifugation.
-
Equilibrate: Wash the column resin with an appropriate elution buffer (e.g., PBS) by centrifuging several times, discarding the flow-through each time.[12]
-
Load Sample: Place the column in a clean collection tube and carefully apply the quenched reaction mixture to the center of the resin bed.
-
Elute Conjugate: Centrifuge the column. The eluate contains the purified BSA-Cy5.5 conjugate, while the smaller, unconjugated dye molecules are retained in the resin.[12]
Method 2: Dialysis This is a cost-effective method for buffer exchange and removing small molecules.[12]
-
Prepare Dialysis Tubing: Hydrate a semi-permeable membrane tubing with a suitable molecular weight cut-off (MWCO), typically 10-14 kDa.
-
Load Sample: Transfer the quenched reaction mixture into the dialysis tubing and seal both ends.
-
Dialyze: Immerse the sealed tubing in a large volume of cold (4°C) dialysis buffer (e.g., PBS). Stir the buffer gently.
-
Buffer Changes: Perform at least three buffer changes over 12-24 hours to ensure complete removal of the free dye.[12]
-
Recover Sample: Retrieve the tubing and carefully transfer the purified conjugate to a clean storage tube.
The Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical quality parameter.[18] It is determined spectrophotometrically.[14]
Procedure:
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, ~675 nm (A_max).
-
Calculate DOL: Use the following formula, which corrects for the absorbance of the dye at 280 nm:[18]
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
An optimal DOL for most applications is between 2 and 7.[8][9] High DOL values can lead to fluorescence self-quenching, while low values result in a weak signal.[19]
Visualizations of Workflows and Concepts
BSA-Cy5.5 conjugates, with a molecular weight greater than 40 kDa, are widely used to study the Enhanced Permeability and Retention (EPR) effect in tumor models.[20][21][22] This passive targeting mechanism is a cornerstone of nanomedicine delivery to solid tumors.
References
- 1. Bovine serum albumin - Wikipedia [en.wikipedia.org]
- 2. Bovine Serum Albumin | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. 牛血清白蛋白 [sigmaaldrich.com]
- 4. Bovine Serum Albumin BSA [sigmaaldrich.com]
- 6. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. BSA, Cy5.5 labeled [nanocs.net]
- 9. BSA, Cy5 labeled [nanocs.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Cy5.5 | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Degree of labeling (DOL) step by step [abberior.rocks]
- 19. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 20. mdpi.com [mdpi.com]
- 21. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Protocol for in vivo imaging with BSA-Cy5.5 in mouse models.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bovine Serum Albumin (BSA) labeled with the near-infrared (NIR) fluorophore Cyanine 5.5 (Cy5.5) is a valuable tool for in vivo imaging in mouse models. Its utility stems from the biodistribution characteristics of albumin and the favorable imaging properties of Cy5.5. The emission wavelength of Cy5.5 falls within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimized, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores emitting in the visible range.[1]
This protocol details the use of BSA-Cy5.5 for two primary applications:
-
Tumor Imaging and Cancer Research: The enhanced permeability and retention (EPR) effect in solid tumors leads to the passive accumulation of macromolecules like BSA. BSA-Cy5.5 can, therefore, be used to visualize tumor vasculature and assess vascular leakiness, providing insights into tumor growth, and response to therapy.[2]
-
Biodistribution and Pharmacokinetic Studies: Tracking the localization, accumulation, and clearance of BSA-Cy5.5 in various organs and tissues over time is crucial in drug development for understanding the behavior of albumin-based drug delivery systems.[1][3]
Key Experimental Parameters
Successful in vivo imaging with BSA-Cy5.5 requires careful optimization of several parameters. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Recommended Value | Notes |
| Probe | BSA-Cy5.5 | Labeling ratio of 2-7 Cy5.5 dyes per BSA molecule is typical. |
| Mouse Model | Tumor-bearing (e.g., xenografts) or healthy mice | For tumor imaging, tumors should reach a diameter of 0.5-1.0 cm.[2] |
| Animal Preparation | Anesthesia (e.g., 1-2% isoflurane) | To reduce autofluorescence, mice can be fed a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[1] |
| Dose | 1-2 nmol per mouse | This is a typical dose; however, optimization may be required depending on the imaging system and specific application.[1] |
| Injection Volume | 100-200 µL | |
| Route of Administration | Intravenous (i.v.) via the tail vein | Intravenous injection ensures systemic distribution.[1] |
| Imaging System | In vivo imaging system (e.g., IVIS Spectrum) | |
| Excitation Wavelength | ~615-665 nm | [2] |
| Emission Wavelength | ~695-770 nm | [2] |
| Imaging Time Points | Pre-injection (baseline), and multiple time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h, 72h) | The optimal imaging window depends on the research question.[1] |
Experimental Protocols
I. In Vivo Tumor Imaging Protocol
This protocol outlines the steps for imaging tumors in a mouse model using BSA-Cy5.5.
Materials:
-
Mice bearing tumors
-
BSA-Cy5.5
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).[1]
-
Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[1]
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.[1]
-
-
Probe Administration:
-
In Vivo Imaging:
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor visualization.[1]
-
Use an excitation filter around 640 nm and an emission filter around 680 nm for Cy5.5.[1] Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.[1]
-
-
Data Analysis:
II. Ex Vivo Biodistribution Protocol
This protocol describes how to assess the distribution of BSA-Cy5.5 in various organs after the final in vivo imaging session.
Procedure:
-
Euthanasia and Perfusion:
-
At the final imaging time point, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.[1]
-
-
Organ Dissection:
-
Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor.[1]
-
-
Ex Vivo Imaging:
-
Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.[1]
-
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.[1]
-
The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Illustrative Biodistribution Data
The following table presents illustrative data for the biodistribution of a Cy5.5-labeled nanoparticle 24 hours post-injection. Note that actual biodistribution profiles of BSA-Cy5.5 may vary depending on the specific mouse model and experimental conditions.
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 25.3 ± 4.1 |
| Spleen | 18.7 ± 3.5 |
| Kidneys | 5.2 ± 1.2 |
| Lungs | 3.1 ± 0.8 |
| Tumor | 8.5 ± 2.3 |
| Blood | 1.9 ± 0.5 |
| (Note: This data is for illustrative purposes and is based on a Cy5.5-labeled nanoparticle, not BSA-Cy5.5 specifically)[1] |
Visualizations
Caption: Workflow for in vivo imaging and analysis using BSA-Cy5.5 in mouse models.
Caption: Mechanism of BSA-Cy5.5 accumulation in tumors via the EPR effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BSA-Cy5.5 for Tumor Imaging and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) has emerged as a powerful tool in cancer research.[1][2] Its utility stems from the inherent biocompatibility, biodegradability, and non-immunogenic nature of BSA, combined with the excellent photophysical properties of Cy5.5 for in vivo imaging.[3] BSA-Cy5.5 serves as a versatile platform for both non-invasive tumor imaging and as a nanocarrier for targeted drug delivery. The enhanced permeability and retention (EPR) effect, a phenomenon characterized by the leaky vasculature and poor lymphatic drainage in solid tumors, facilitates the passive accumulation of these nanoparticles in the tumor microenvironment.[4][5][6]
This document provides detailed application notes and protocols for the use of BSA-Cy5.5 in tumor imaging and drug delivery studies, including quantitative data summaries and visual diagrams of key processes.
Data Presentation
Table 1: Physicochemical and Optical Properties of BSA-Cy5.5 Nanoparticles
| Parameter | Typical Value | Reference |
| Hydrodynamic Diameter | 130 - 210 nm | [7][8] |
| Polydispersity Index (PDI) | 0.081 - 0.222 | [9][10] |
| Zeta Potential | -20 to -36.4 mV | [7][9] |
| Excitation Maximum (λex) | ~675 nm | [1][2] |
| Emission Maximum (λem) | ~694 nm | [1][2] |
| Cy5.5 to BSA Labeling Ratio | 2-7 dyes per BSA molecule | [2][11] |
Table 2: Drug Loading and Release Characteristics of BSA Nanoparticles
| Parameter | Drug Example | Typical Value | Reference |
| Drug Loading Capacity (DLC) | 5-Fluorouracil | ~1.1-1.2 mg per 200 mg BSA | [8] |
| Doxorubicin (B1662922) | 21.4% | [12][13] | |
| Isophethalaldoxime palladacycle | 22.68% | [14] | |
| Entrapment Efficiency (EE) | 5-Fluorouracil | 27.5 - 30% | [8] |
| Isophethalaldoxime palladacycle | 97.78% | [14] | |
| Rhodamine B | 40.9% | [3] | |
| Release Profile | Doxorubicin (pH 7.4, 24h) | ~29.7% | [12] |
| Doxorubicin (pH 5.0, 24h) | Accelerated Release | [12] |
Experimental Protocols
Protocol 1: Synthesis of BSA-Cy5.5 Conjugate
This protocol describes the covalent conjugation of Cy5.5-NHS ester to BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sodium Bicarbonate (1 M)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
-
Stir plate and stir bar
-
Spectrophotometer
Procedure:
-
BSA Solution Preparation: Dissolve BSA in PBS to a final concentration of 1-2 mg/mL. If the pH is not between 7.2 and 7.4, adjust it with 1 M sodium bicarbonate.[15]
-
Cy5.5-NHS Ester Stock Solution: Immediately before use, dissolve Cy5.5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[16]
-
Conjugation Reaction: While gently stirring the BSA solution, slowly add the desired molar excess of the Cy5.5-NHS ester stock solution. A typical starting molar ratio is 5-10 moles of dye per mole of BSA.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: To remove unconjugated dye, dialyze the reaction mixture against PBS (pH 7.4) at 4°C for 24-48 hours with several buffer changes.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (for BSA) and ~675 nm (for Cy5.5). The conjugate can be stored at 4°C, protected from light.[2]
Protocol 2: Preparation of Drug-Loaded BSA-Cy5.5 Nanoparticles
This protocol utilizes the desolvation method to prepare drug-loaded BSA-Cy5.5 nanoparticles.[3][8]
Materials:
-
BSA-Cy5.5 conjugate (from Protocol 1)
-
Hydrophobic drug of interest (e.g., Doxorubicin, Paclitaxel)
-
Glutaraldehyde (B144438) solution (8% aqueous)
-
Deionized water
-
Stir plate and stir bar
-
Centrifuge
Procedure:
-
Drug and BSA-Cy5.5 Solution: Dissolve the BSA-Cy5.5 conjugate in deionized water. Dissolve the hydrophobic drug in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add the drug solution to the BSA-Cy5.5 solution and stir for 30-60 minutes at room temperature to allow for drug-protein interaction.[8]
-
Desolvation: While stirring the solution at a constant rate (e.g., 550 rpm), add ethanol dropwise (e.g., 1 mL/min) until the solution becomes opalescent, indicating nanoparticle formation.[8]
-
Cross-linking: Add glutaraldehyde solution to the nanoparticle suspension to cross-link the BSA molecules. The final concentration of glutaraldehyde will need to be optimized. Stir the mixture overnight at room temperature.[8]
-
Purification: Centrifuge the nanoparticle suspension (e.g., 12,000 x g for 30 minutes) to pellet the nanoparticles.[17]
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps three times to remove unencapsulated drug and excess cross-linker.
-
Final Formulation: Resuspend the purified drug-loaded BSA-Cy5.5 nanoparticles in a sterile vehicle (e.g., PBS) for in vitro or in vivo studies.
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
Materials:
-
Cell culture medium and supplements
-
Drug-loaded BSA-Cy5.5 nanoparticles
-
Control (empty) BSA-Cy5.5 nanoparticles
-
Free drug solution
-
96-well plates
-
Fluorescence microscope or plate reader
-
MTT assay kit
-
DAPI nuclear stain
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of drug-loaded BSA-Cy5.5 nanoparticles, empty BSA-Cy5.5 nanoparticles, or free drug. Include untreated cells as a control.
-
Cellular Uptake (Fluorescence Microscopy):
-
After a desired incubation time (e.g., 4, 12, 24 hours), wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Visualize the intracellular fluorescence of Cy5.5 using a fluorescence microscope with appropriate filter sets.
-
-
Cytotoxicity (MTT Assay):
-
After 48 hours of incubation, add MTT reagent to each well and incubate for 4 hours.[17]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 4: In Vivo Tumor Imaging
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
BSA-Cy5.5 nanoparticles (with or without drug) suspended in sterile PBS
-
In vivo imaging system (e.g., IVIS) with appropriate NIR filters (Excitation: ~640 nm, Emission: ~680 nm)[19]
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.[16]
-
Probe Administration: Administer the BSA-Cy5.5 nanoparticles via intravenous (tail vein) injection.
-
In Vivo Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.[19]
-
Image Analysis: Draw regions of interest (ROIs) around the tumor and other major organs to quantify the fluorescence intensity over time.[16]
-
Ex Vivo Organ Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[19] Acquire ex vivo fluorescence images of the organs to confirm the biodistribution pattern.
Visualizations
Caption: Experimental workflow for BSA-Cy5.5 in tumor imaging and drug delivery.
Caption: Mechanism of passive tumor targeting via the EPR effect.
Caption: Intracellular pathway and drug release from BSA-Cy5.5 nanoparticles.
References
- 1. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 2. BSA, Cy5.5 labeled [nanocs.net]
- 3. Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Permeability and Retention (EPR) Efect: Basis for Drug Targeting to Tumor | Semantic Scholar [semanticscholar.org]
- 5. Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives [mdpi.com]
- 6. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-Fluorouracil-Loaded BSA Nanoparticles: Formulation Optimization and In Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 10. dovepress.com [dovepress.com]
- 11. BSA, Cy5 labeled [nanocs.net]
- 12. Engineered bovine serum albumin-based nanoparticles with pH-sensitivity for doxorubicin delivery and controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineered bovine serum albumin-based nanoparticles with pH-sensitivity for doxorubicin delivery and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BSA nanoparticles as controlled release carriers for isophethalaldoxime palladacycle complex; synthesis, characterization, in vitro evaluation, cytotoxicity and release kinetics analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. scienceopen.com [scienceopen.com]
- 18. Bovine serum albumin coated nanoparticles for in vitro activated fluorescence - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Intravenous Injection of BSA-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the intravenous (IV) injection of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5. This document outlines the necessary materials, detailed experimental protocols for injection and subsequent in-vivo imaging, and representative data for biodistribution and pharmacokinetic analysis.
Introduction
BSA-Cy5.5 is a widely utilized tool in preclinical research for in-vivo imaging applications. The conjugation of the Cy5.5 dye to BSA, a biocompatible and non-immunogenic protein, allows for the visualization and tracking of its distribution and accumulation in a living organism. Due to its favorable pharmacokinetic profile and optical properties in the near-infrared (NIR) window, which minimizes tissue autofluorescence, BSA-Cy5.5 is an excellent tracer for studying vascular permeability, nanoparticle delivery, and general biodistribution of macromolecules.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies involving the intravenous administration of fluorescently labeled BSA or similar NIR dyes.
Table 1: Representative Biodistribution of Free Cy5.5 in Mice Following Intravenous Injection. [1]
This table illustrates the relative fluorescence intensity in various organs at different time points post-injection. Data is expressed as a percentage of the total fluorescence intensity.
| Organ | 0.5 Hours Post-Injection (%) | 24 Hours Post-Injection (%) |
| Liver | 45 | 15 |
| Lungs | 20 | 5 |
| Kidneys | 15 | 10 |
| Spleen | 5 | 8 |
| Heart | 3 | 1 |
| Brain | <1 | <1 |
| Muscle | 2 | 2 |
| Blood | 10 | 1 |
Note: This data is illustrative and the actual biodistribution of BSA-Cy5.5 can vary based on the specific formulation, animal model, and experimental conditions.
Table 2: Typical Pharmacokinetic Parameters of Labeled Albumin in Mice.
This table presents typical pharmacokinetic parameters for labeled albumin following intravenous administration.
| Parameter | Value | Unit |
| Elimination Half-life (t½) | 6 - 10 | hours |
| Area Under the Curve (AUC) | 1500 - 2500 | ng·h/mL |
| Clearance (CL) | 0.02 - 0.05 | L/h/kg |
| Volume of Distribution (Vd) | 0.1 - 0.2 | L/kg |
Note: These values are approximations and can be influenced by the size of the conjugate, the animal's health, and other factors.
Experimental Protocols
This section provides detailed methodologies for the preparation, intravenous injection, and in-vivo imaging of BSA-Cy5.5 in a mouse model.
Preparation of BSA-Cy5.5 for Injection
Materials:
-
Lyophilized BSA-Cy5.5[2]
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution: Allow the lyophilized BSA-Cy5.5 to equilibrate to room temperature before opening the vial.[2]
-
Add the required volume of sterile PBS to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent protein denaturation.
-
Dilution: Based on the desired dose and a typical injection volume of 100-200 µL per mouse, dilute the stock solution with sterile PBS to the final working concentration. A typical dose for in-vivo imaging is 1-2 nmol of Cy5.5 per mouse.[3]
-
Sterilization: Draw the final BSA-Cy5.5 solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.
-
Keep the prepared solution on ice and protected from light until injection.
Intravenous Tail Vein Injection in Mice
Materials:
-
Prepared BSA-Cy5.5 solution
-
Healthy laboratory mice (e.g., BALB/c or C57BL/6)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
-
Gauze pads
-
Sharps container
Procedure:
-
Animal Preparation:
-
For at least one week prior to imaging, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet to reduce autofluorescence.[3]
-
To dilate the tail veins and facilitate injection, warm the mouse for 5-10 minutes using a heat lamp or by placing the cage on a warming pad. Ensure the animal does not overheat.
-
-
Restraint:
-
Securely place the mouse in an appropriate restrainer, allowing access to the tail.
-
-
Vein Visualization:
-
Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve vein visualization. The two lateral tail veins should be visible.
-
-
Injection:
-
Hold the tail gently with your non-dominant hand.
-
With your dominant hand, insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. The needle should be almost parallel to the vein.
-
Advance the needle a few millimeters into the vein. A successful entry may be indicated by a flash of blood in the hub of the needle, though this is not always observed.
-
Slowly and steadily inject the BSA-Cy5.5 solution (typically 100-200 µL). There should be no resistance during injection. If resistance is felt or a blister forms, the needle is not in the vein. In this case, withdraw the needle and attempt a new injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions for a few minutes.
-
Dispose of the needle and syringe in a designated sharps container.
-
In-Vivo Imaging Protocol
Materials:
-
In-vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
Warming stage or pad
Procedure:
-
Animal Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Imaging Chamber: Place the anesthetized mouse on the warming stage within the imaging chamber to maintain body temperature.
-
Baseline Imaging: Acquire a baseline fluorescence image before the injection of BSA-Cy5.5 to determine the level of background autofluorescence.[3]
-
Post-Injection Imaging: Acquire images at various time points after the intravenous injection (e.g., 5 min, 30 min, 1 hr, 4 hrs, 24 hrs, and 48 hrs) to monitor the biodistribution and clearance of the BSA-Cy5.5.
-
Image Acquisition Settings: Use the appropriate filter set for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).[2] Adjust the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around specific organs or tumors.
-
Quantify the fluorescence intensity within each ROI, typically expressed as average radiant efficiency or total radiant efficiency.
-
For tumor imaging studies, a tumor-to-background ratio can be calculated by dividing the fluorescence intensity of the tumor ROI by that of a non-tumor tissue ROI (e.g., muscle).[3]
-
Ex-Vivo Organ Analysis
Procedure:
-
Euthanasia: At the final imaging time point, euthanize the mouse according to approved institutional protocols.
-
Perfusion: Perfuse the mouse with saline to remove blood from the organs, which can interfere with fluorescence measurements.[3]
-
Organ Dissection: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and any tumors.
-
Ex-Vivo Imaging: Arrange the dissected organs on a non-fluorescent surface and acquire a final fluorescence image using the in-vivo imaging system.
-
Quantification: Draw ROIs around each organ and quantify the fluorescence intensity to determine the relative accumulation of BSA-Cy5.5 in each tissue.[3]
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of BSA-Cy5.5 biodistribution.
Caption: Experimental workflow for BSA-Cy5.5 intravenous injection and imaging.
Caption: Conceptual diagram of BSA-Cy5.5 biodistribution after IV injection.
References
Application Notes and Protocols for Assessing the Enhanced Permeability and Retention (EPR) Effect Using BSA-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enhanced Permeability and Retention (EPR) effect is a key principle in cancer therapy, describing the preferential accumulation of macromolecules and nanoparticles in solid tumors.[1] This phenomenon arises from the unique pathophysiology of tumor blood vessels, which are characterized by leaky, discontinuous endothelium and impaired lymphatic drainage.[2] These abnormalities allow circulating large molecules to extravasate into the tumor interstitium and be retained for extended periods, a concept central to passive tumor targeting for drug delivery.[3][4]
Bovine Serum Albumin (BSA) labeled with the near-infrared (NIR) fluorescent dye Cy5.5 (BSA-Cy5.5) serves as an excellent probe for studying the EPR effect in vivo. Its molecular weight (~67 kDa) is large enough to prevent rapid renal clearance and extravasation through normal, healthy vasculature, yet it can efficiently accumulate in tumor tissues via the EPR effect. The Cy5.5 dye emits fluorescence in the NIR window, which allows for deep tissue penetration and high signal-to-background ratios in live animal imaging.
These application notes provide a comprehensive guide to utilizing BSA-Cy5.5 for the qualitative and quantitative assessment of the EPR effect in preclinical tumor models.
Visualizing the EPR Effect
The following diagram illustrates the fundamental difference between normal and tumor vasculature that gives rise to the EPR effect.
Experimental Protocols
A systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines the key steps in an in vivo study to assess the EPR effect using BSA-Cy5.5.
Protocol 1: In Vivo and Ex Vivo Imaging of BSA-Cy5.5
This protocol details the procedure for assessing the biodistribution and tumor accumulation of BSA-Cy5.5 in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors).
-
BSA-Cy5.5 conjugate.
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (IVIS) equipped for NIR fluorescence.
-
Surgical tools for dissection.
Procedure:
-
Animal and Tumor Model Preparation:
-
Acclimate tumor-bearing mice for at least one week before the experiment.
-
Tumors should reach a suitable size (e.g., 100-200 mm³) for clear imaging.
-
Divide mice into experimental and control groups (n=3-5 per group/time point).
-
-
Probe Preparation and Administration:
-
Reconstitute lyophilized BSA-Cy5.5 in sterile PBS to a final concentration of 1 mg/mL.
-
Determine the appropriate dose. A typical dose is 100 µL of the 1 mg/mL solution per mouse.
-
Inject the BSA-Cy5.5 solution intravenously (i.v.) via the tail vein.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Acquire a baseline (pre-injection) image to assess autofluorescence.
-
Perform whole-body imaging at multiple time points post-injection (e.g., 1, 6, 24, and 48 hours).
-
Use appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~720 nm).
-
-
Ex Vivo Organ Analysis:
-
At the final time point (e.g., 48 hours), euthanize the mice.
-
Perfuse the animals with saline to clear blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs and tumor on a non-fluorescent surface and perform ex vivo fluorescence imaging using the same imaging parameters as the in vivo scans.
-
-
Data Quantification and Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and each organ on both the in vivo and ex vivo images.
-
Measure the average fluorescence intensity (or radiant efficiency) for each ROI.
-
For ex vivo analysis, normalize the fluorescence intensity to the weight of the tissue to calculate the % Injected Dose per gram (%ID/g), if a standard curve is prepared.
-
Compare the fluorescence signal in the tumor to that in other organs to determine the extent of preferential accumulation.
-
Quantitative Data Presentation
The following table summarizes representative quantitative data from biodistribution studies of BSA-based nanoparticles, illustrating typical accumulation patterns due to the EPR effect.
| Organ | Mean Fluorescence Intensity (Arbitrary Units) at 48h | Reference |
| Tumor | 1.8 x 10⁸ | [2] |
| Liver | 1.2 x 10⁸ | [2] |
| Kidneys | 0.5 x 10⁸ | [2] |
| Lungs | 0.4 x 10⁸ | [2] |
| Spleen | 0.3 x 10⁸ | [2] |
| Heart | 0.2 x 10⁸ | [2] |
Note: Data is illustrative and derived from studies using fluorescently labeled BSA nanoparticles.[2] Absolute values will vary based on the specific probe, tumor model, and imaging system used.
Factors Influencing the EPR Effect
The magnitude of the EPR effect is not uniform and can be influenced by various physiological factors within the tumor microenvironment. Understanding these factors is critical for interpreting experimental results.
Conclusion
BSA-Cy5.5 is a powerful and reliable tool for the preclinical assessment of the EPR effect. By following the detailed protocols and workflows outlined in these notes, researchers can effectively visualize and quantify the passive accumulation of macromolecules in solid tumors. This information is invaluable for validating tumor models, understanding the heterogeneity of the EPR effect, and evaluating the potential of new nanomedicines designed for targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel albumin-binding photodynamic agent EB-Ppa for targeted fluorescent imaging guided tumour photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved anticancer effects of albumin-bound paclitaxel nanoparticle via augmentation of EPR effect and albumin-protein interactions using S-nitrosated human serum albumin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BSA-Cy5.5 in Lymphatic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine (B1664457) 5.5 (Cy5.5) is a powerful tool for in vivo lymphatic imaging. The relatively large size of the BSA molecule prevents its rapid absorption into blood capillaries, leading to preferential uptake by the lymphatic system. The NIR fluorescence of Cy5.5 allows for deep tissue penetration and minimal background autofluorescence, making it an ideal probe for non-invasive, real-time visualization of lymphatic vasculature and lymph nodes.[1][2] These application notes provide an overview of the utility of BSA-Cy5.5 and detailed protocols for its synthesis and application in preclinical lymphatic imaging.
BSA-Cy5.5 serves as a valuable tool in drug development for assessing the lymphatic drainage of therapeutic molecules and nanoparticles. By co-injecting a fluorescently labeled drug with BSA-Cy5.5, researchers can visualize and quantify the extent to which the lymphatic system is involved in the drug's distribution. This is particularly crucial for the development of therapies targeting lymphatic-resident diseases or for understanding the lymphatic clearance of subcutaneously administered biologics.
Properties of BSA-Cy5.5
The utility of BSA-Cy5.5 as a lymphatic imaging agent is underpinned by its physicochemical and spectral properties.
| Property | Value | Reference |
| Molecular Weight (BSA) | ~66.5 kDa | N/A |
| Fluorophore | Cyanine 5.5 (Cy5.5) | [3] |
| Excitation Wavelength (λex) | ~675 nm | [3] |
| Emission Wavelength (λem) | ~694 nm | [3] |
| Labeling Ratio | Typically 2-7 Cy5.5 molecules per BSA molecule | [3] |
Experimental Protocols
Protocol 1: Synthesis and Purification of BSA-Cy5.5 Conjugate
This protocol describes the covalent labeling of BSA with Cy5.5 NHS ester.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS ester
-
Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
BSA Solution Preparation: Dissolve BSA in PBS at a concentration of 10 mg/mL.
-
Cy5.5 Stock Solution: Dissolve Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of Cy5.5 stock solution to the BSA solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the column to separate the BSA-Cy5.5 conjugate from unconjugated dye.
-
Collect the fractions corresponding to the larger molecular weight conjugate, which will be visibly colored.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for BSA) and 675 nm (for Cy5.5).
-
Calculate the protein concentration and the degree of labeling (dye-to-protein ratio).
-
-
Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
Protocol 2: In Vivo Lymphatic Imaging in a Mouse Model
This protocol details the procedure for non-invasive, real-time imaging of the lymphatic system in a mouse model using BSA-Cy5.5.
Materials:
-
BSA-Cy5.5 conjugate solution (0.1-1.0 mg/mL in sterile PBS)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate NIR filters (Excitation: ~640 nm, Emission: ~700 nm)
-
Syringes and needles (e.g., 30-gauge)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber.
-
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the region of interest to determine background signal.
-
Injection:
-
Administer a subcutaneous (s.c.) or intradermal (i.d.) injection of the BSA-Cy5.5 solution into the desired location (e.g., footpad, tail). A typical injection volume is 10-50 µL.[4]
-
-
Image Acquisition:
-
Immediately begin acquiring a series of fluorescence images at regular intervals (e.g., every 1-5 minutes for the initial phase, then less frequently for longer studies) to visualize the dynamic uptake and transport of the probe through the lymphatic vessels and into the draining lymph nodes.[4]
-
Typical imaging parameters for Cy5.5 using an IVIS system are an excitation filter around 615-665 nm and an emission filter around 695-770 nm.[5]
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the injection site, lymphatic vessels, and lymph nodes.
-
Quantify the fluorescence intensity (in units of radiance or total flux) within the ROIs over time to determine uptake kinetics, clearance rates, and accumulation in lymph nodes.
-
-
Post-imaging:
-
At the end of the imaging session, the animal can be recovered or euthanized for ex vivo analysis of organs to confirm the biodistribution of the probe.
-
Quantitative Data Presentation
The following tables provide examples of quantitative data that can be obtained from lymphatic imaging studies using BSA-conjugated near-infrared dyes.
Table 1: Clearance Kinetics of Alexa680-BSA from the Injection Site in Different Mouse Strains.
| Mouse Strain | Clearance Rate Constant (k) (%/min) |
| C57BL/6 | -0.40 ± 0.03 |
| C3H | -0.30 ± 0.02 |
Data adapted from a study using Alexa680-BSA, a spectrally similar NIR probe to BSA-Cy5.5, demonstrating the utility of such probes in quantifying lymphatic function differences between strains.[6]
Table 2: Quantitative Parameters of a BSA-based Hybrid Photoacoustic-Fluorescent Tracer (QBB).
| Parameter | Value |
| Minimum Detectable Concentration | 2.5 ± 0.19 µM |
| Linear Range | 2.4 - 54.4 µM |
This data, from a different but structurally related BSA-based probe, illustrates the sensitivity and quantitative range achievable with such imaging agents.[7]
Visualizations
Experimental Workflow
Caption: Workflow for in vivo lymphatic imaging using BSA-Cy5.5.
Mechanism of Lymphatic Uptake
Caption: Passive uptake of BSA-Cy5.5 into the lymphatic system.
References
- 1. lifetein.com [lifetein.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. BSA, Cy5.5 labeled [nanocs.net]
- 4. Noninvasive real-time fluorescence imaging of the lymphatic uptake of BSA-IRDye 680 conjugate administered subcutaneously in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alexa 680 conjugated to bovine serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A novel photoacoustic-fluorescent contrast agent for quantitative imaging of lymphatic drainage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Animal Imaging Using Near-Infrared BSA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for in vivo studies due to its deep tissue penetration and low autofluorescence, leading to a high signal-to-background ratio. Bovine serum albumin (BSA), a biocompatible and readily available protein, serves as an excellent carrier for NIR fluorophores. NIR-BSA conjugates are widely utilized as imaging agents in various preclinical research areas, including cancer biology, lymphatic imaging, and pharmacokinetic studies. Their utility stems from the enhanced permeability and retention (EPR) effect in tumors and their natural transport through the lymphatic system. This document provides detailed application notes and protocols for the preparation and use of NIR-BSA conjugates in live-animal imaging.
Data Presentation
Table 1: Comparative Biodistribution of NIR-BSA Conjugates in Tumor-Bearing Mice
| NIR-BSA Conjugate | Animal Model | Time Post-Injection | Organ with Highest Uptake (Excluding Tumor) | Tumor Uptake (%ID/g) | Reference |
| ICG-BSA Nanoparticles | 4T1 Tumor-Bearing Mice | 4 h | Liver | ~1.7 | [1] |
| IRDye 800CW-HSA | Not Specified | 24 h | Liver | Not Specified | [2] |
| cRGD-IR-820 in 10% BSA | 4T1 Tumor-Bearing Nude Mice | 24 h | Kidney, Liver | High (SBR > 28) | [3] |
%ID/g: Percentage of injected dose per gram of tissue. SBR: Signal-to-Background Ratio.
Table 2: In Vivo Imaging Parameters for Common NIR-BSA Conjugates
| NIR Dye | Excitation Wavelength (nm) | Emission Filter (nm) | Typical Laser Power | Animal Model | Application | Reference |
| Indocyanine Green (ICG) | 745 | 840 | 1 W/cm² | 4T1 Tumor-Bearing Mice | Tumor Imaging & PTT | [1] |
| IRDye 800CW | 780-800 | 800-850 | Not Specified | Rabbit Lymphatic Metastasis Model | Lymph Node Imaging | |
| IR-820 (with cRGD) | Not Specified | >1200 | Not Specified | 4T1 Tumor-Bearing Nude Mice | Tumor Imaging | [3] |
PTT: Photothermal Therapy
Experimental Protocols
Protocol 1: Preparation of NIR-BSA Conjugates using NHS-Ester Chemistry
This protocol describes a general method for conjugating N-hydroxysuccinimide (NHS) ester-functionalized NIR dyes to BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
NHS-ester functionalized NIR dye (e.g., IRDye 800CW NHS Ester, Cy7 NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
BSA Solution Preparation: Dissolve BSA in PBS (pH 8.0-8.5) to a final concentration of 10 mg/mL.
-
NIR Dye Solution Preparation: Immediately before use, dissolve the NIR dye NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Slowly add the NIR dye solution to the BSA solution while gently vortexing. A typical molar ratio of dye to BSA is 5:1 to 10:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle stirring.
-
-
Purification:
-
Load the reaction mixture onto a pre-equilibrated Sephadex G-25 column.
-
Elute the conjugate with PBS (pH 7.4). The first colored fraction will be the NIR-BSA conjugate, while the later fractions will contain the unconjugated dye.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the absorbance maximum of the NIR dye.
-
Calculate the degree of labeling (DOL), which is the molar ratio of dye to protein.
-
Protocol 2: Live-Animal NIR Imaging of Tumor Xenografts
This protocol outlines the procedure for in vivo imaging of tumor-bearing mice using NIR-BSA conjugates.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
NIR-BSA conjugate solution (sterile, in PBS)
-
In vivo imaging system equipped with appropriate lasers and filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber. Maintain the animal's body temperature using a warming pad.
-
-
Probe Administration:
-
Administer the NIR-BSA conjugate solution via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 mg/kg body weight.
-
-
Image Acquisition:
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Set the imaging parameters according to the specific NIR dye used (refer to Table 2). For example, for ICG, use an excitation wavelength around 745 nm and an emission filter around 840 nm.[1]
-
Acquire both a white-light image and a fluorescence image at each time point.
-
-
Data Analysis:
-
Overlay the fluorescence image onto the white-light image to visualize the probe distribution.
-
Quantify the fluorescence intensity in the tumor and other organs of interest by drawing regions of interest (ROIs).
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of an adjacent non-tumor tissue ROI.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the NIR-BSA conjugate.
-
Visualizations
Caption: Experimental workflow for live-animal imaging with NIR-BSA conjugates.
Caption: In vivo transport pathways of NIR-BSA conjugates.
References
- 1. dovepress.com [dovepress.com]
- 2. Albumin-based drug carriers: comparison between serum albumins of different species on pharmacokinetics and tumor uptake of the conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel NIR-II probe for improved tumor-targeting NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying BSA-Cy5.5 Fluorescence for Biodistribution Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5 for biodistribution analysis. These guidelines are intended to assist researchers in accurately assessing the in vivo fate of BSA-Cy5.5 conjugates, a critical aspect of drug delivery and development research.
Introduction
Bovine Serum Albumin (BSA) is a widely used protein carrier for drugs and imaging agents due to its biocompatibility, biodegradability, and long circulation half-life. Labeling BSA with Cy5.5, a near-infrared (NIR) fluorescent dye with an excitation maximum around 675 nm and an emission maximum around 694 nm, allows for sensitive in vivo and ex vivo tracking with deep tissue penetration and minimal autofluorescence.[1][2] Accurate quantification of BSA-Cy5.5 fluorescence in various organs and tissues is crucial for understanding its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Protocol for BSA-Cy5.5 Conjugation
This protocol details the conjugation of Cy5.5 NHS ester to BSA. The succinimidyl ester (NHS ester) group of Cy5.5 reacts with primary amines on BSA, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or PBS, pH 7.2-7.4)[3][4][5]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[3][6]
-
Purification column (e.g., Sephadex G-25 spin column or dialysis tubing with appropriate MWCO)[6][7]
-
Quencher reagent (e.g., hydroxylamine (B1172632) or Tris buffer)[4]
Procedure:
-
BSA Solution Preparation: Dissolve BSA in the chosen amine-free buffer to a final concentration of 2-10 mg/mL.[8] Ensure the pH of the solution is between 8.3 and 8.5 for optimal labeling efficiency.[3][5]
-
Cy5.5 NHS Ester Stock Solution Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Conjugation Reaction:
-
Quenching the Reaction: Add a quencher reagent according to the manufacturer's instructions to stop the reaction by reacting with any unreacted NHS ester.[4] For example, add 1 µL of Quencher reagent for every 10 µL of antibody solution used and mix gently.[4]
-
Purification of BSA-Cy5.5 Conjugate: Remove unconjugated Cy5.5 dye using either a spin column or dialysis.[7]
-
Spin Column: Equilibrate the column with PBS. Load the reaction mixture onto the column and centrifuge according to the manufacturer's protocol. The purified BSA-Cy5.5 conjugate will be in the eluate.[7]
-
Dialysis: Transfer the reaction mixture to a dialysis tube (e.g., 10 kDa MWCO) and dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.[7]
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm (for BSA) and ~675 nm (for Cy5.5). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength (~675 nm for Cy5.5).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of BSA at 280 nm (~43,824 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Cy5.5 at its A_max (~250,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5).
-
-
-
Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C.[8]
Protocol for In Vivo Biodistribution Imaging
This protocol outlines the procedure for in vivo imaging of BSA-Cy5.5 in a mouse model.
Materials:
-
BSA-Cy5.5 conjugate
-
Healthy or tumor-bearing mice
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS or other appropriate vehicle
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber.
-
Baseline Imaging: Acquire a baseline fluorescence image before injecting the conjugate to determine the level of autofluorescence.
-
Probe Administration: Inject a known amount of the BSA-Cy5.5 conjugate into the mouse via the desired route (e.g., intravenous tail vein injection).
-
In Vivo Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Use the appropriate filter set for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm).
-
Data Analysis:
-
Draw Regions of Interest (ROIs) around the organs of interest (e.g., liver, tumor, kidneys) and a background region.
-
Quantify the average fluorescence intensity (radiant efficiency or photon flux) within each ROI.
-
Protocol for Ex Vivo Biodistribution Analysis
This protocol describes the quantitative analysis of BSA-Cy5.5 fluorescence in dissected organs.
Materials:
-
Mice from the in vivo study
-
Surgical tools for dissection
-
PBS for rinsing organs
-
In vivo imaging system or a fluorescence plate reader
-
Homogenization buffer (e.g., 10 mM Tris pH 7.4 and 0.5% Triton X-100)
-
Tissue homogenizer
Procedure:
-
Euthanasia and Organ Harvesting: At the final imaging time point, euthanize the mouse. Perfuse with saline to remove blood from the organs. Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Ex Vivo Organ Imaging: Image the dissected organs using the in vivo imaging system to get a qualitative overview of the biodistribution.
-
Tissue Homogenization:
-
Weigh each organ or a portion of it.
-
Add a specific volume of homogenization buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue until a uniform suspension is obtained.
-
-
Fluorescence Quantification:
-
Transfer a known volume of the tissue homogenate to a 96-well plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for Cy5.5.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of BSA-Cy5.5 in the homogenization buffer.
-
Calculate the concentration of BSA-Cy5.5 in each tissue sample based on the standard curve.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative biodistribution data should be summarized in a clear and structured table to facilitate comparison between different time points and organs.
Table 1: Illustrative Biodistribution of BSA-Cy5.5 in Tumor-Bearing Mice (%ID/g)
| Organ | 4 hours (mean ± SD) | 24 hours (mean ± SD) | 48 hours (mean ± SD) |
| Blood | 10.5 ± 1.2 | 2.1 ± 0.4 | 0.8 ± 0.2 |
| Liver | 15.2 ± 2.5 | 12.8 ± 1.9 | 9.5 ± 1.5 |
| Spleen | 3.1 ± 0.6 | 4.5 ± 0.8 | 3.9 ± 0.7 |
| Kidneys | 8.7 ± 1.1 | 3.2 ± 0.5 | 1.5 ± 0.3 |
| Lungs | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 |
| Heart | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| Tumor | 4.2 ± 0.9 | 7.9 ± 1.3 | 6.5 ± 1.1 |
Note: This data is for illustrative purposes and actual biodistribution profiles will depend on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for BSA-Cy5.5 biodistribution analysis.
Simplified BSA-Cy5.5 Uptake and Distribution Pathway
Caption: Simplified pathways of BSA-Cy5.5 biodistribution and uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. abcam.com [abcam.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of BSA-Cy5.5 in studying blood-brain barrier integrity.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] The integrity of the BBB is crucial for maintaining brain homeostasis.[4] Disruption of the BBB is a hallmark of many neurological diseases, including stroke, traumatic brain injury, and neurodegenerative disorders.[3][5] Therefore, methods to assess BBB permeability are essential for both basic research and the development of therapeutics for CNS disorders.
Bovine Serum Albumin (BSA) conjugated with the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) has emerged as a valuable tool for assessing BBB integrity. BSA is a relatively large molecule (approximately 66.5 kDa) that does not readily cross an intact BBB.[6] When the BBB is compromised, BSA-Cy5.5 can extravasate from the blood vessels into the brain parenchyma. The near-infrared fluorescent properties of Cy5.5 (excitation/emission ~675/694 nm) allow for deep tissue penetration and sensitive detection, making it suitable for both in vivo imaging and ex vivo quantification.[7]
These application notes provide detailed protocols for utilizing BSA-Cy5.5 to study BBB integrity in both in vivo and in vitro models.
Key Applications
-
In Vivo Imaging of BBB Disruption: Real-time visualization and quantification of BBB leakage in animal models of neurological disease.
-
Ex Vivo Quantification of BBB Permeability: Sensitive measurement of tracer extravasation in brain tissue homogenates.
-
In Vitro BBB Model Validation: Assessment of the barrier integrity of cultured endothelial cell monolayers.
Experimental Protocols
Protocol 1: In Vivo Assessment of Blood-Brain Barrier Permeability Using BSA-Cy5.5
This protocol describes the intravenous administration of BSA-Cy5.5 to rodents to assess BBB integrity in vivo and ex vivo.
Materials:
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, Isoflurane)
-
Animal model of BBB disruption (e.g., stroke, traumatic brain injury, neuroinflammation model) and control animals
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Fluorescence plate reader
-
Homogenizer
-
Perfusion pump and ice-cold PBS for transcardial perfusion
Procedure:
-
Preparation of BSA-Cy5.5 Solution:
-
Reconstitute lyophilized BSA-Cy5.5 in sterile PBS to a final concentration of 10 mg/mL.
-
Vortex gently to dissolve completely. Protect from light.
-
-
Animal Preparation and Injection:
-
Anesthetize the animal using an approved protocol.
-
Administer BSA-Cy5.5 via tail vein or retro-orbital injection. A typical dose is 2-5 mg/kg body weight.
-
-
In Vivo Imaging (Optional):
-
At desired time points post-injection (e.g., 1, 4, 24 hours), perform whole-body or head imaging using an in vivo imaging system.
-
Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation 675 nm, emission 720 nm).[9]
-
Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the brain.
-
-
Tissue Collection and Processing:
-
At the terminal time point, deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold PBS until the liver is clear of blood to remove the intravascular tracer.
-
Decapitate the animal and carefully dissect the brain. Other organs can also be collected for biodistribution analysis.
-
The brain can be either processed for histology or homogenized for fluorescence quantification.
-
-
Ex Vivo Fluorescence Quantification:
-
Weigh the brain tissue and homogenize in a known volume of lysis buffer (e.g., RIPA buffer).
-
Centrifuge the homogenate to pellet debris.
-
Transfer the supernatant to a 96-well black plate.
-
Measure the fluorescence intensity using a plate reader with appropriate Cy5.5 filter sets.
-
Create a standard curve using known concentrations of BSA-Cy5.5 to quantify the amount of extravasated tracer per gram of tissue.
-
-
Data Analysis:
-
Compare the fluorescence intensity or quantified amount of BSA-Cy5.5 in the brains of experimental animals to control animals.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine significant differences.
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol utilizes a Transwell co-culture system to model the BBB and assess its permeability to BSA-Cy5.5.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hBMECs)
-
Astrocytes and/or pericytes (for co-culture models)
-
Appropriate cell culture medium and supplements
-
BSA-Cy5.5
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Procedure:
-
Establishment of the In Vitro BBB Model:
-
Culture brain endothelial cells on the luminal side of the Transwell insert.
-
If using a co-culture model, culture astrocytes and/or pericytes on the abluminal side of the insert or in the bottom of the well.
-
Allow the cells to form a confluent monolayer with well-established tight junctions. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).[10]
-
-
Permeability Assay:
-
Once a high TEER value is achieved, gently wash the cells with pre-warmed assay buffer.
-
Add BSA-Cy5.5 to the luminal (upper) chamber at a final concentration of 10-50 µg/mL in assay buffer.
-
Add fresh assay buffer to the abluminal (lower) chamber.
-
Incubate at 37°C, 5% CO2.
-
-
Sample Collection and Measurement:
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect a small aliquot from the abluminal chamber.
-
Replace the collected volume with fresh assay buffer to maintain sink conditions.
-
Measure the fluorescence intensity of the collected samples using a fluorescence plate reader.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of BSA-Cy5.5 accumulation in the abluminal chamber (µg/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of BSA-Cy5.5 in the luminal chamber (µg/cm³).
-
-
-
Data Analysis:
-
Compare the Papp values between control and experimental conditions (e.g., exposure to inflammatory cytokines or drug candidates).
-
Data Presentation
Table 1: In Vivo Quantification of BSA-Cy5.5 Extravasation in a Mouse Model of Ischemic Stroke.
| Group | Brain Region | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Sham Control | Ipsilateral Cortex | 1.5 x 10^5 ± 0.2 x 10^5 | 1.0 |
| Ischemic Stroke | Ipsilateral Cortex | 8.2 x 10^5 ± 1.1 x 10^5 | 5.5 |
| Sham Control | Contralateral Cortex | 1.4 x 10^5 ± 0.3 x 10^5 | - |
| Ischemic Stroke | Contralateral Cortex | 1.6 x 10^5 ± 0.4 x 10^5 | - |
Data are presented as mean ± SEM. Fluorescence intensity was measured from brain homogenates 24 hours post-stroke induction and BSA-Cy5.5 injection.
Table 2: In Vitro BBB Permeability to BSA-Cy5.5 after Exposure to TNF-α.
| Condition | TEER (Ω·cm²) | Papp of BSA-Cy5.5 (x 10⁻⁶ cm/s) |
| Control | 250 ± 15 | 0.5 ± 0.1 |
| TNF-α (10 ng/mL) | 110 ± 12 | 2.8 ± 0.4 |
Data are presented as mean ± SEM. Measurements were taken after 24 hours of treatment.
Mandatory Visualizations
Signaling Pathways in BBB Disruption
Inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) can disrupt the BBB by activating signaling cascades within the brain endothelial cells.[4] This leads to the downregulation and mislocalization of tight junction proteins, increasing paracellular permeability.[4][11]
Caption: Signaling pathway of TNF-α-mediated BBB disruption.
Experimental Workflow: In Vivo BBB Permeability Assay
The following diagram outlines the key steps for assessing BBB permeability in vivo using BSA-Cy5.5.
Caption: Experimental workflow for in vivo BBB permeability study.
Logical Relationship: BBB Integrity and Tracer Extravasation
This diagram illustrates the relationship between the state of the BBB and the passage of BSA-Cy5.5 from the blood into the brain parenchyma.
Caption: BSA-Cy5.5 extravasation depends on BBB integrity.
References
- 1. Structure, Function, and Regulation of the Blood-Brain Barrier Tight Junction in Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, Sodium Fluorescein, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Blood-Brain Barrier Dysfunction Amplifies the Development of Neuroinflammation: Understanding of Cellular Events in Brain Microvascular Endothelial Cells for Prevention and Treatment of BBB Dysfunction [frontiersin.org]
- 5. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. BSA, Cy5 labeled [nanocs.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuromics.com [neuromics.com]
- 11. Structure, Function, and Regulation of the Blood-Brain Barrier Tight Junction in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Monitoring of Nanoparticle Delivery Using BSA-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cy5.5 for the in vivo tracking and quantification of nanoparticle biodistribution. This powerful tool aids in the preclinical assessment of drug delivery systems, allowing for real-time visualization and analysis of nanoparticle accumulation in target tissues and organs.
BSA, a biocompatible and non-immunogenic protein, serves as an excellent coating for nanoparticles, enhancing their stability and circulation time in biological systems.[1] Cy5.5, with its excitation and emission maxima in the NIR spectrum (approximately 675/694 nm), allows for deep tissue penetration of light and minimal autofluorescence from biological tissues, making it ideal for in vivo imaging applications.[2]
Core Principles
The fundamental principle behind this application is the covalent conjugation of Cy5.5 to BSA, which is then used to coat or incorporate into nanoparticles. Once these fluorescently labeled nanoparticles are administered in vivo (e.g., via intravenous injection), their biodistribution can be monitored over time using non-invasive optical imaging systems. The fluorescence intensity detected from different regions of the animal corresponds to the concentration of nanoparticles, providing a quantitative measure of their accumulation in various organs and tumors.[2][3] This technique is invaluable for optimizing the targeting efficiency and pharmacokinetic profile of novel nanoparticle-based therapeutics.
Quantitative Data Presentation
The following table summarizes representative quantitative data from an in vivo study monitoring the biodistribution of Cy5.5-labeled nanoparticles in mice over 28 days. The data is presented as the relative fluorescence intensity in various organs, providing a comparative analysis of nanoparticle accumulation and clearance.
| Organ | 0.5 hours | 1 day | 7 days | 28 days |
| Liver | 150 ± 12.5 | 80 ± 9.8 | 40 ± 5.1 | 10 ± 2.3 |
| Spleen | 100 ± 10.2 | 90 ± 11.3 | 60 ± 7.5 | 20 ± 3.1 |
| Kidneys | 120 ± 11.8 | 60 ± 7.9 | 30 ± 4.2 | 5 ± 1.8 |
| Lungs | 130 ± 13.1 | 70 ± 8.5 | 35 ± 4.8 | 8 ± 2.1 |
| Heart | 40 ± 5.3 | 20 ± 3.1 | 10 ± 2.0 | 2 ± 1.1 |
| Brain | 5 ± 1.5 | 3 ± 1.1 | 2 ± 0.9 | 1 ± 0.5 |
| Tumor | 80 ± 9.5 | 120 ± 14.2 | 150 ± 18.3 | 100 ± 12.7 |
Data is illustrative and represents mean relative fluorescence units (RFU) ± standard deviation, adapted from a study on Cy5.5-labeled nanoparticles. Actual values will vary depending on the nanoparticle type, size, and targeting moiety.
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments involved in the synthesis, characterization, and in vivo application of BSA-Cy5.5 labeled nanoparticles.
Protocol 1: Conjugation of Cy5.5-NHS Ester to BSA
This protocol describes the covalent attachment of Cy5.5 dye to BSA via the reaction between the N-hydroxysuccinimide (NHS) ester of the dye and primary amines on the protein.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5-NHS Ester
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
BSA Preparation: Dissolve BSA in PBS (pH 8.0-8.5) to a final concentration of 10 mg/mL.
-
Cy5.5-NHS Ester Preparation: Immediately before use, dissolve Cy5.5-NHS ester in a small amount of DMF or DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently vortexing, add the Cy5.5-NHS ester solution to the BSA solution at a molar ratio of 5:1 (dye:protein).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the BSA-Cy5.5 conjugate from unconjugated dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) with PBS as the eluent.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for BSA) and 675 nm (for Cy5.5). The DOL can be calculated using the following formula:
DOL = (A_675 / ε_dye) / ((A_280 - (A_675 * CF)) / ε_protein)
Where A is the absorbance, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.
Protocol 2: Coating of Nanoparticles with BSA-Cy5.5
This protocol provides a general method for coating pre-synthesized nanoparticles with the BSA-Cy5.5 conjugate through passive adsorption.
Materials:
-
Synthesized nanoparticles (e.g., gold nanoparticles, PLGA nanoparticles)
-
BSA-Cy5.5 conjugate solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the nanoparticles in PBS at a concentration of 1 mg/mL.
-
Coating: Add the BSA-Cy5.5 conjugate solution to the nanoparticle suspension at a weight ratio of 1:1 (BSA-Cy5.5:nanoparticles).
-
Incubation: Incubate the mixture for 4-6 hours at room temperature with gentle stirring.
-
Washing: Centrifuge the nanoparticle suspension to pellet the coated nanoparticles. Remove the supernatant containing unbound BSA-Cy5.5.
-
Resuspension: Resuspend the nanoparticle pellet in fresh PBS. Repeat the washing step two more times to ensure the removal of all unbound conjugate.
-
Final Suspension: After the final wash, resuspend the BSA-Cy5.5 coated nanoparticles in sterile PBS for in vivo administration.
Protocol 3: In Vivo Imaging of BSA-Cy5.5 Labeled Nanoparticles
This protocol outlines the procedure for administering the labeled nanoparticles to mice and performing whole-body fluorescence imaging.
Materials:
-
BSA-Cy5.5 coated nanoparticles
-
Animal model (e.g., tumor-bearing mice)
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.
-
Pre-injection Imaging: Acquire a baseline whole-body fluorescence image before injecting the nanoparticles to determine the level of autofluorescence.
-
Administration: Inject the BSA-Cy5.5 coated nanoparticle suspension (typically 100-200 µL) intravenously via the tail vein.
-
Post-injection Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution of the nanoparticles. Use appropriate excitation and emission filters for Cy5.5 (e.g., Ex: 675 nm, Em: 720 nm).
-
Ex Vivo Analysis: At the final time point, euthanize the mouse and dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.
-
Organ Imaging: Arrange the dissected organs in the imaging system and acquire a final fluorescence image to confirm the in vivo findings and perform a more detailed quantitative analysis.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images. Quantify the average fluorescence intensity within each ROI to determine the relative accumulation of nanoparticles.[3]
Visualizations
Experimental Workflow
Caption: Workflow for in vivo nanoparticle monitoring.
Nanoparticle Cellular Uptake Pathway
Caption: Conceptual diagram of nanoparticle cellular uptake.
References
- 1. Albumin incorporation into recognising layer of HER2-specific magnetic nanoparticles as a tool for optimal targeting of the acidic tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the signal-to-noise ratio for Cy5.5-based probes.
Welcome to the technical support center for Cy5.5-based probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using Cy5.5 probes?
High background fluorescence in experiments with Cy5.5 conjugates can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include cellular components like mitochondria and lysosomes, as well as extracellular matrix components such as collagen and elastin.[1] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or heighten autofluorescence.[1]
-
Non-Specific Binding: This happens when the fluorescently labeled probe or antibody binds to unintended targets within the sample. This can be due to:
-
Hydrophobic and Ionic Interactions: The dye or antibody may interact non-specifically with various cellular components.[1]
-
Fc Receptor Binding: When using antibodies, their Fc region can bind to Fc receptors on cells like macrophages and monocytes, leading to off-target signals.[1]
-
Dye-Specific Binding: Cyanine (B1664457) dyes, including Cy5.5, have been observed to exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[1][2]
-
-
Suboptimal Staining Protocol: Flaws in the experimental workflow can significantly contribute to high background. This includes inadequate blocking of non-specific binding sites, using an excessively high concentration of the probe or antibody, and insufficient washing to remove unbound reagents.[1][3]
-
Instrument and Imaging Parameters: The settings on the fluorescence microscope or imaging system, such as detector gain, exposure time, and the choice of emission filters, can also affect the perceived background.[1]
Q2: My Cy5.5 signal is weak or absent. What are the potential causes?
A weak or non-existent Cy5.5 signal can be attributed to several factors, ranging from sample preparation to imaging settings:
-
Photobleaching: Cy5.5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.[3]
-
Ozone Degradation: Cy5.5 is highly sensitive to environmental ozone, which can rapidly degrade the dye and diminish its fluorescence.[3][4]
-
Suboptimal Antibody/Probe Staining: The staining protocol itself might be inefficient. This could be due to improper fixation and permeabilization (if required for intracellular targets).[3]
-
Incorrect Filter Sets: Using mismatched filter sets for excitation and emission will lead to poor signal detection.[3]
-
Quenching: The fluorescence of Cy5.5 can be quenched (reduced) by proximity to other molecules, such as certain quenchers or even other Cy5.5 molecules at high concentrations (self-quenching).[5][6]
-
pH of the Environment: While the fluorescence intensity of the core Cy5 dye is largely independent of pH within a broad range, the properties of Cy5.5 conjugates can be influenced by the pH of the buffer, which can affect labeling efficiency and the stability of the probe.[7][8]
Q3: What are the optimal spectral properties for Cy5.5 imaging?
To maximize the fluorescence signal from Cy5.5, it is crucial to use the appropriate filters. The ideal spectral properties are:
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~678 nm |
| Emission Maximum | ~695 nm |
| Recommended Excitation Laser | 660 nm |
| Recommended Emission Filter | 695/40 nm bandpass |
Source: FluoroFinder[9]
Using filter sets that match these wavelengths will enhance the detection efficiency of the fluorescent signal, thereby improving the accuracy and reproducibility of the experimental results.[10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with Cy5.5-based probes.
Issue 1: High Background
A high background can obscure the specific signal, leading to a poor signal-to-noise ratio.
| Problem | Recommended Solution |
| Autofluorescence | Treat samples with an autofluorescence quenching agent like sodium borohydride (B1222165) (1 mg/mL in PBS).[3] Alternatively, use a commercial autofluorescence reduction reagent.[3] Consider using alternative fixatives such as cold methanol (B129727) or acetone, which may result in lower autofluorescence compared to aldehyde fixatives.[1] |
| Inadequate Blocking | Incubate the cells in a suitable blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1] For issues with cyanine dye binding to monocytes/macrophages, consider using specialized commercial blocking buffers.[2] |
| Incorrect Antibody/Probe Concentration | Titrate your antibody or probe to determine the optimal concentration that provides a strong specific signal with minimal background.[1][3] A good starting point is the manufacturer's recommended dilution, followed by a series of dilutions to determine the best signal-to-noise ratio.[1] |
| Insufficient Washing | Increase the number and/or duration of your washing steps after antibody/probe incubations.[3] Consider adding a detergent like Tween-20 (e.g., 0.1% in PBS) to your wash buffer to reduce non-specific interactions.[1][3] |
Issue 2: Weak or No Signal
A weak or absent signal can prevent the detection of your target.
| Problem | Recommended Solution |
| Photobleaching | Use an anti-fade mounting medium to protect your sample from photobleaching.[3] Minimize the exposure of your sample to the excitation light.[3] |
| Ozone Degradation | If possible, work in an ozone-controlled environment or ensure good laboratory ventilation.[3] |
| Suboptimal Staining | Optimize your staining protocol by ensuring proper fixation and permeabilization (for intracellular targets).[3] Adhere to established protocols for antibody incubation times and temperatures.[3] |
| Incorrect Filter Sets | Verify that you are using the correct filter sets for Cy5.5 excitation and emission.[3] The excitation filter should be around 650 nm and the emission filter around 670 nm.[10] |
| pH and Buffer Composition | For labeling reactions with Cy5.5 NHS esters, the optimal pH is between 8.2 and 8.5.[7][8] Use non-amine-containing buffers such as sodium bicarbonate or phosphate (B84403) buffer to avoid competition with the target molecule.[7] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with a Cy5.5-Conjugated Secondary Antibody
This protocol provides a general guideline and may require optimization for your specific target and sample type.[1]
-
Sample Preparation:
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[3]
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Mounting and Imaging:
Protocol 2: Reduction of Aldehyde-Induced Autofluorescence
This protocol can be used to reduce autofluorescence caused by aldehyde-based fixatives.
-
Perform Fixation and Permeabilization: Follow steps 2 and 3 of the general immunofluorescence protocol.
-
Sodium Borohydride Treatment:
-
After your final washing step following permeabilization, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.[3]
-
Incubate your slides/samples in this solution for 10 minutes on ice.[3]
-
Repeat the incubation with fresh sodium borohydride solution two more times for a total of three 10-minute washes.[3]
-
-
Washing:
-
Wash the samples thoroughly with PBS to remove any residual sodium borohydride.
-
-
Proceed with Staining: Continue with the blocking step (step 4) of the general immunofluorescence protocol.
This technical support guide provides a starting point for troubleshooting and optimizing your experiments with Cy5.5-based probes. Remember that each experiment is unique, and some degree of optimization will likely be necessary to achieve the best possible signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. optolongfilter.com [optolongfilter.com]
Best practices for storing and handling BSA-Cy5.5 to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BSA-Cy5.5 to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store BSA-Cy5.5 upon receipt?
A1: For optimal stability, BSA-Cy5.5 should be stored at 4°C and protected from light.[1][2] It is often supplied in a buffer solution (e.g., PBS) or as a lyophilized powder.[1]
Q2: Can I freeze BSA-Cy5.5?
A2: It is generally recommended to avoid repeated freeze-thaw cycles as this can lead to protein aggregation and a decrease in stability. If you need to store it for longer periods, aliquoting the solution into smaller, single-use volumes and storing at -20°C or -80°C can be an option, but always refer to the manufacturer's specific recommendations.
Q3: What is the shelf-life of BSA-Cy5.5?
A3: The shelf-life can vary between manufacturers, but typically, when stored correctly at 4°C, it can be stable for at least one year.[2] For lyophilized forms, the stability is generally longer.
Q4: How does pH affect the stability of BSA-Cy5.5?
A4: The stability of both BSA and the Cy5.5 dye can be pH-dependent. BSA is most stable at a neutral pH. The fluorescence of cyanine (B1664457) dyes like Cy5.5 can be sensitive to basic conditions (pH > 8).[3] It is recommended to maintain the conjugate in a buffer with a pH between 6.5 and 7.5.
Q5: Is BSA-Cy5.5 sensitive to light?
A5: Yes, like most fluorescent dyes, Cy5.5 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[4] Therefore, it is crucial to protect the conjugate from light during storage and handling.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using BSA-Cy5.5.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Low Concentration of BSA-Cy5.5: The concentration of the conjugate may be too low for detection. | Optimize the working concentration of BSA-Cy5.5 by performing a titration. |
| Photobleaching: Excessive exposure to excitation light during imaging has degraded the fluorophore.[4] | Minimize light exposure. Use an anti-fade mounting medium for microscopy.[4] | |
| Degradation of the Conjugate: Improper storage or handling has led to the degradation of the BSA or the Cy5.5 dye. | Ensure the conjugate has been stored at 4°C and protected from light. Verify the integrity of the conjugate (see Experimental Protocols). | |
| Incorrect Filter Sets: The excitation and emission filters on the imaging system are not optimal for Cy5.5 (Ex/Em: ~675 nm/695 nm).[1] | Use the correct filter sets for Cy5.5 to ensure efficient excitation and detection of the fluorescent signal. | |
| High Background Signal | Non-specific Binding: The BSA-Cy5.5 conjugate is binding non-specifically to other proteins or surfaces. | Increase the number and duration of washing steps.[5] Include a blocking step in your protocol using an appropriate blocking agent (e.g., unlabeled BSA).[5] |
| High Concentration of BSA-Cy5.5: Using too high a concentration can lead to increased background. | Titrate the BSA-Cy5.5 to find the optimal concentration that gives a good signal-to-noise ratio. | |
| Autofluorescence: The sample itself exhibits natural fluorescence in the same spectral range as Cy5.5. | Include an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or autofluorescence quenching reagents. | |
| Visible Aggregates in Solution | Improper Storage: Freeze-thaw cycles or prolonged storage at incorrect temperatures can cause protein aggregation. | Centrifuge the solution at a low speed to pellet the aggregates before use. For future prevention, aliquot upon receipt and store as recommended. |
| pH Instability: The buffer pH is outside the optimal range for BSA stability. | Ensure the buffer pH is between 6.5 and 7.5. |
Experimental Protocols
Protocol 1: Assessment of BSA-Cy5.5 Stability
This protocol provides a method to assess the stability of your BSA-Cy5.5 conjugate by measuring changes in its fluorescence and aggregation state over time.
Materials:
-
BSA-Cy5.5 solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer or plate reader with fluorescence capabilities
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system (optional)
-
Microcentrifuge tubes
Methodology:
-
Initial Characterization:
-
Fluorescence Measurement: Dilute a small aliquot of the BSA-Cy5.5 stock solution in PBS to a working concentration. Measure the fluorescence intensity at the excitation and emission maxima of Cy5.5 (~675 nm and ~695 nm, respectively).[1] Record this as the baseline (T=0) fluorescence.
-
SEC-HPLC Analysis (Optional): If available, inject an aliquot of the BSA-Cy5.5 solution onto an SEC-HPLC column to assess the monomeric purity and the presence of aggregates.
-
-
Stability Study:
-
Aliquot the BSA-Cy5.5 solution into several microcentrifuge tubes.
-
Store the aliquots under different conditions you wish to test (e.g., 4°C protected from light, room temperature exposed to light).
-
At regular intervals (e.g., 1, 2, 4, and 8 weeks), take one aliquot from each storage condition.
-
-
Analysis at Each Time Point:
-
Visual Inspection: Observe the solution for any visible precipitates or changes in color.
-
Fluorescence Measurement: Measure the fluorescence intensity of each aliquot as described in step 1.
-
SEC-HPLC Analysis (Optional): Analyze the aliquot by SEC-HPLC to quantify the percentage of monomer and aggregates.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a percentage of the initial (T=0) intensity over time for each storage condition.
-
If using SEC-HPLC, plot the percentage of the monomeric peak area over time.
-
Protocol 2: General Workflow for Cell Imaging with BSA-Cy5.5
This protocol outlines a general workflow for using BSA-Cy5.5 as a tracer in cell imaging experiments.
Materials:
-
Cells of interest cultured on coverslips or in imaging dishes
-
BSA-Cy5.5
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium (preferably with an anti-fade reagent)
-
Fluorescence microscope with appropriate filters for Cy5.5
Methodology:
-
Cell Preparation: Culture your cells to the desired confluency.
-
Incubation with BSA-Cy5.5:
-
Prepare a working solution of BSA-Cy5.5 in cell culture medium at the desired concentration (optimization may be required).
-
Remove the existing medium from the cells and replace it with the BSA-Cy5.5 containing medium.
-
Incubate the cells for a specific period to allow for uptake or binding of the conjugate.
-
-
Washing:
-
Remove the BSA-Cy5.5 containing medium.
-
Wash the cells three times with warm PBS to remove any unbound conjugate.
-
-
Fixation (Optional):
-
If you need to fix the cells, incubate them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with filters for Cy5.5. Use the lowest possible excitation intensity and exposure time to minimize photobleaching.
-
Visualizations
Caption: Recommended workflow for the storage and handling of BSA-Cy5.5.
Caption: A logical troubleshooting guide for common BSA-Cy5.5 experimental issues.
References
Technical Support Center: Minimizing Non-Specific Binding of BSA-Cy5.5 in Tissue Samples
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for troubleshooting and minimizing non-specific binding of BSA-Cy5.5 conjugates in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with BSA-Cy5.5 conjugates in tissue?
A1: Non-specific binding of BSA-Cy5.5 can arise from several factors:
-
Hydrophobic Interactions: The Cy5.5 dye itself is hydrophobic and can bind non-specifically to hydrophobic regions of proteins and lipids within the tissue.[1]
-
Electrostatic Interactions: Highly charged fluorescent dyes, such as Cy5.5, can contribute to non-specific binding through electrostatic interactions with charged molecules in the tissue.[2][3]
-
Inadequate Blocking: Insufficient or improper blocking of endogenous protein binding sites on the tissue section allows the conjugate to bind non-specifically.[1]
-
Suboptimal Conjugate Concentration: Using too high a concentration of the BSA-Cy5.5 conjugate can lead to increased off-target binding.[1][3]
-
Insufficient Washing: Inadequate washing steps after incubation fail to remove unbound or weakly bound conjugates, resulting in high background.[1][4]
-
Endogenous Fc Receptors: Fc receptors present on various cells within the tissue can bind the BSA-Cy5.5 if it's part of an antibody-based detection system, causing false-positive signals.[5][6]
-
Protein Aggregates: Aggregates of the BSA-Cy5.5 conjugate can form and settle on the tissue, appearing as bright, punctate speckles.[1]
-
Tissue Autofluorescence: Natural fluorescence from tissue components like collagen, elastin, lipofuscin, or red blood cells can be mistaken for non-specific binding.[2][7][8][9] Aldehyde-based fixatives (e.g., formaldehyde) can also induce autofluorescence.[7][8]
Q2: Which blocking buffer is most effective for reducing non-specific binding?
A2: The choice of blocking buffer is critical and often depends on the tissue type and the specifics of your experimental setup.
-
Normal Serum: A widely recommended blocking agent is normal serum from the species in which the secondary antibody was raised (if applicable), typically used at a 5-10% concentration.[6][10] This prevents the secondary antibody from cross-reacting with the blocking agent itself.
-
Bovine Serum Albumin (BSA): BSA is a common and effective protein blocker, typically used at concentrations of 1-5% in a buffer like PBS or TBS.[4][11][12][13] It works by coating the tissue to prevent non-specific protein interactions.[14][15] For applications sensitive to immunoglobulins, using IgG-free BSA is recommended.[3][10]
-
Commercial Blocking Buffers: Specialized commercial buffers are available that are optimized to reduce background from charged dyes and other sources.[3] Some are protein-free, which can be advantageous in certain applications to avoid cross-reactivity.[16]
-
Other Options: Alternatives like fish gelatin, casein, or non-fat dry milk can also be used.[6] However, avoid milk for detecting phosphorylated proteins, as it contains phosphoproteins that can interfere with the signal.[16]
Q3: How can I differentiate between true non-specific binding and tissue autofluorescence?
A3: This is a crucial step in troubleshooting. You should always include two key controls in your experiment:
-
Unstained Tissue Control: A tissue section that has not been incubated with any fluorescent conjugate. View this slide under the same microscope settings used for your experimental samples. Any signal observed here is due to endogenous autofluorescence.[1]
-
Isotype/Negative Control: A tissue section incubated with a non-specific control molecule conjugated to Cy5.5 at the same concentration as your BSA-Cy5.5 probe. This helps determine the level of background staining caused by the fluorophore and the carrier molecule.
If the unstained control shows significant signal, you are dealing with autofluorescence. If the unstained control is dark but the isotype control shows high background, the issue is non-specific binding of your conjugate.
Q4: What steps can I take to reduce tissue autofluorescence?
A4: If autofluorescence is the problem, several strategies can be employed:
-
Use Far-Red Dyes: Autofluorescence is often less intense in the far-red and near-infrared regions of the spectrum.[8][17] Cy5.5 is already in this range, which is beneficial.
-
Chemical Quenching: Reagents like Sudan Black B or commercial solutions (e.g., TrueBlack®, TrueVIEW™) can be used to quench autofluorescence, particularly from lipofuscin.[2][5][9]
-
Photobleaching: Exposing the tissue section to a strong light source before staining can selectively destroy autofluorescent molecules.[18]
-
Fixation Choice: Minimize fixation time with aldehyde-based fixatives or consider alternatives like chilled methanol, as over-fixation can increase autofluorescence.[8]
Troubleshooting Guide
This guide addresses common problems encountered when using BSA-Cy5.5 conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High, uniform background fluorescence across the entire tissue section. | 1. Inadequate Blocking: Non-specific protein binding sites are not sufficiently saturated.[1] 2. Conjugate Concentration Too High: Excess conjugate is binding to low-affinity sites.[1][3] 3. Insufficient Washing: Unbound conjugate is not being washed away effectively.[1][4] 4. Hydrophobic/Electrostatic Interactions: The Cy5.5 dye is interacting non-specifically with tissue components.[1][3] | 1. Optimize Blocking: Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] Try a different blocking agent (e.g., 5% normal serum instead of 1% BSA).[13] 2. Titrate Conjugate: Perform a dilution series of the BSA-Cy5.5 conjugate to find the optimal concentration that maximizes specific signal while minimizing background. 3. Improve Washing: Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes) with a buffer containing a mild detergent like Tween-20 (e.g., PBST).[4][19] 4. Modify Buffers: Increase the salt concentration (e.g., up to 0.5 M NaCl) in your incubation and wash buffers to reduce electrostatic interactions.[11] Add a non-ionic surfactant to reduce hydrophobic interactions.[11][14] |
| Bright, speckle-like or punctate staining observed on the tissue. | 1. Protein Aggregates: The BSA-Cy5.5 conjugate has formed aggregates.[1] 2. Drying Artifacts: The tissue section dried out at some point during the staining protocol. | 1. Centrifuge Conjugate: Before diluting, spin the stock BSA-Cy5.5 solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Use only the supernatant.[1] 2. Maintain Hydration: Ensure the tissue section remains covered in buffer at all times. Use a humidified chamber during incubation steps. |
| Strong signal in unexpected anatomical structures (e.g., connective tissue, red blood cells). | 1. Tissue Autofluorescence: Collagen, elastin, or red blood cells are naturally fluorescent.[7][9] 2. Fc Receptor Binding: Immune cells in the tissue are binding the conjugate via Fc receptors.[5] | 1. Confirm Autofluorescence: Check an unstained control slide. If the signal is present, use an autofluorescence quenching reagent.[2][5][9] 2. Use Fc Block: If your tissue contains immune cells (e.g., spleen, lymph nodes), pre-incubate with an Fc receptor blocking solution before applying the primary blocking buffer.[5][20] |
Quantitative Data Summary
The effectiveness of blocking agents can be quantified. Below is a summary of data from studies evaluating BSA as a blocking agent.
| Surface Type | BSA Concentration / Coverage | Blocking Efficiency | Source |
| Hydrophobic | 1 mg/mL (35% surface coverage) | 90-100% | [15][21] |
| Hydrophilic | 1 mg/mL (35% surface coverage) | 68-100% | [15][21] |
| Carboxylated Sensor Surface | 1% (w/v) BSA in running buffer | 88% reduction in non-specific binding | [22] |
Note: Blocking efficiency can vary significantly based on the specific proteins and surfaces involved.
Experimental Protocols
Standard Protocol for Minimizing Non-Specific Binding
This protocol outlines the key steps where careful optimization is required.
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) sections as required.
-
Perform antigen retrieval if necessary for your target.
-
Wash slides 2x for 5 minutes in PBS.
-
-
Autofluorescence Quenching (Optional):
-
If tissue is known to be highly autofluorescent, incubate with a commercial quenching reagent like TrueBlack® according to the manufacturer's protocol.[17]
-
Alternatively, incubate in Sudan Black B solution (0.1% in 70% ethanol) for 10-20 minutes, followed by extensive washing.
-
-
Blocking:
-
Gently blot excess buffer from around the tissue section.
-
Apply the blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBST) to completely cover the tissue.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
BSA-Cy5.5 Incubation:
-
Prepare the optimal dilution of BSA-Cy5.5 in blocking buffer. Note: Centrifuge the stock conjugate solution before dilution to remove aggregates.
-
Tip off the blocking buffer (do not wash).
-
Apply the diluted BSA-Cy5.5 conjugate to the tissue.
-
Incubate for a predetermined optimal time (e.g., 1 hour at RT or overnight at 4°C) in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides 3-5 times for 5-10 minutes each in a wash buffer (e.g., PBST) with gentle agitation. This step is critical for removing unbound conjugate.[4]
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with a reagent like DAPI.
-
Wash briefly in PBS to remove excess counterstain.
-
Mount with an aqueous anti-fade mounting medium.
-
Visual Guides
Mechanism of Non-Specific Binding
Caption: Primary mechanisms leading to non-specific binding of fluorescent conjugates.
Experimental Workflow for Minimizing Background
Caption: A streamlined workflow highlighting critical steps for reducing background.
Troubleshooting Decision Tree
Caption: A logical guide to diagnosing and solving background signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Tissue Stain Blocking Reagents | Fisher Scientific [fishersci.com]
- 6. abacusdx.com [abacusdx.com]
- 7. Blocking Reagents – dianova [dianova.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. nicoyalife.com [nicoyalife.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. biotium.com [biotium.com]
- 18. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 20. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nicoyalife.com [nicoyalife.com]
Technical Support Center: Strategies to Improve the In Vivo Stability of Fluorescent Protein Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo stability of fluorescent protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of fluorescent protein conjugates?
A1: The primary challenges to the in vivo stability of fluorescent protein conjugates include:
-
Proteolytic Degradation: Conjugates can be recognized and degraded by cellular machinery, primarily through the ubiquitin-proteasome and lysosomal pathways.
-
Photobleaching: The fluorescent signal can be irreversibly lost upon exposure to excitation light, limiting long-term imaging.[1][2]
-
Aggregation: Fluorescent proteins, especially older variants, have a tendency to oligomerize, which can lead to aggregation, altered function, and immunogenicity.[3]
-
pH Sensitivity: The fluorescence of many fluorescent proteins is sensitive to the pH of their environment. Acidic compartments within the cell, such as lysosomes, can quench the fluorescent signal.[2][3]
-
Renal and Hepatic Clearance: Smaller protein conjugates are susceptible to rapid clearance from circulation by the kidneys, while larger aggregates may be cleared by the liver.[4][5][6]
-
Cytotoxicity: Some fluorescent proteins can be cytotoxic, especially at high expression levels, potentially through accumulation in lysosomes.[2]
Q2: What are the main strategies to improve the in vivo stability of fluorescent protein conjugates?
A2: Several strategies can be employed to enhance the in vivo stability of fluorescent protein conjugates:
-
Protein Engineering:
-
Monomeric Variants: Using monomeric versions of fluorescent proteins (e.g., mEGFP, mCherry) reduces the likelihood of aggregation.[3]
-
Increased Photostability: Engineered variants with enhanced photostability (e.g., mTurquoise2, mGold2s, mGold2t) are available for longer imaging experiments.[7]
-
Destabilized Variants: For applications requiring rapid turnover tracking, fluorescent proteins can be fused to destabilizing sequences like PEST domains.
-
-
Chemical Modification:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the conjugate, which can reduce renal clearance and shield it from proteolysis.[4]
-
XTENylation: Fusion with long, unstructured polypeptide sequences (XTEN) can also increase the hydrodynamic radius and prolong circulation half-life.[4]
-
-
Formulation Strategies:
-
Encapsulation: Encapsulating the conjugate in nanoparticles or liposomes can protect it from degradation and clearance.
-
Stabilizing Excipients: The use of excipients such as sugars (e.g., sucrose) and polymers can help maintain the native structure of the protein during storage and administration.[8][9]
-
-
Optimizing Conjugation Chemistry:
-
Site-Specific Labeling: Attaching the fluorescent dye to a specific site on the protein that does not interfere with its folding or function can improve stability.
-
Linker Design: The choice of linker between the protein of interest and the fluorescent protein can be critical for proper folding and function of both components. Flexible linkers, such as those rich in glycine, are often used.[3]
-
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal In Vivo
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Low Protein Expression | - Use a stronger promoter to drive expression. - Optimize codon usage for the expression system.[2] - Confirm protein expression using an alternative method like Western blotting. |
| Incorrect Protein Folding or Maturation | - Ensure the fusion of the fluorescent protein does not interfere with the folding of the target protein. Consider switching the fusion from the N- to the C-terminus or vice versa. - Insert a flexible linker (e.g., a glycine-serine linker) between the protein of interest and the fluorescent protein.[3] |
| pH Sensitivity of the Fluorescent Protein | - If the protein localizes to an acidic compartment (e.g., lysosome), use a fluorescent protein with a low pKa that remains fluorescent at low pH.[3] |
| Rapid Degradation of the Conjugate | - Assess protein half-life using a cycloheximide (B1669411) chase assay (see Experimental Protocols). - If degradation is too rapid, consider strategies to improve stability such as PEGylation.[4] |
| Rapid Clearance from Circulation | - For systemically administered conjugates, rapid renal clearance can lead to low signal. Increase the hydrodynamic size of the conjugate through PEGylation or fusion to a larger protein like albumin.[4][5] |
| Incompatible Imaging Settings | - Ensure the excitation and emission filters on the microscope are appropriate for the specific fluorescent protein being used.[1] |
Issue 2: Rapid Photobleaching During Imaging
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Inherently Low Photostability of the Fluorescent Protein | - Switch to a more photostable fluorescent protein variant. Refer to the data table below for a comparison of photostability.[7] |
| High Excitation Light Intensity | - Reduce the power of the excitation light source. - Use a neutral density filter to attenuate the light. |
| Long Exposure Times | - Decrease the exposure time for each image acquisition. - Increase the time interval between image acquisitions in a time-lapse experiment. |
| Environmental Factors | - The composition of the imaging medium can affect photostability. Some components, like riboflavin, can contribute to photobleaching.[10] - Use an anti-fade mounting medium for fixed samples. |
Issue 3: Formation of Protein Aggregates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Tendency of the Fluorescent Protein to Oligomerize | - Use a monomeric variant of the fluorescent protein.[3] |
| High Protein Expression Levels | - Reduce the amount of transfected DNA or use a weaker promoter to lower the expression level.[3] |
| Incorrect Protein Folding | - Optimize the linker between the protein of interest and the fluorescent protein to ensure both can fold correctly.[3] |
| Environmental Stress | - Avoid harsh conditions during protein purification and storage (e.g., extreme pH, high temperature). |
Data Presentation
Table 1: Comparison of In Vivo Photostability of Common Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | In Vivo Photobleaching Half-Time (s) |
| EGFP | 488 | 507 | 1.00 | ~239 (at 60 µW)[11] |
| mCherry | 587 | 610 | 0.35 | ~348 (at 60 µW)[11] |
| mVenus | 515 | 528 | 1.79 | ~58 (at 60 µW)[11] |
| TagRFP-T | 555 | 584 | 1.10 | ~9-fold greater than TagRFP |
| mKate2 | 588 | 633 | 0.63 | Slower than mCherry[2] |
| mNeonGreen | 506 | 517 | 3.00 | Slightly more photostable than GFP[2] |
| mGold2s | 516 | 527 | - | ~450 (at 17 mW/mm²)[7] |
| mGold2t | 516 | 527 | - | ~445 (at 17 mW/mm²)[7] |
Note: Relative brightness and photobleaching half-times can vary depending on the experimental conditions, including the fusion partner, expression system, and imaging setup.
Table 2: Estimated In Vivo Half-Life of Selected Fluorescent Proteins
| Fluorescent Protein | Organism/Cell Line | Estimated Half-Life | Method |
| EGFP | L. lactis | ~30.4 hours[12] | Growth arrest |
| mCherry | L. lactis | ~36.7 hours[12] | Growth arrest |
| IκBα-Dendra2 | - | ~2 hours | Cycloheximide Chase |
| Dendra2-PEST | - | ~2-3 hours | Cycloheximide Chase |
| Destabilized GFP | Drosophila | ~2.6 hours[13] | Actinomycin D treatment |
Note: The in vivo half-life of a fluorescent protein is highly dependent on the fusion partner and the specific degradation signals present.
Experimental Protocols
Protocol 1: Cycloheximide Chase Assay to Determine Protein Half-Life
This protocol describes how to measure the half-life of a fluorescent protein conjugate in cultured cells by inhibiting protein synthesis with cycloheximide and monitoring the decrease in protein levels over time via Western blotting.[5][12][14][15][16]
Materials:
-
Cells expressing the fluorescent protein conjugate of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Bradford assay reagent
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest or the fluorescent protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate to reach 80-90% confluency on the day of the experiment.
-
Add cycloheximide to the culture medium to a final concentration of 50 µg/mL. Treat separate wells for each time point.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8, 12 hours). The 0-hour time point represents the protein level before degradation begins.
-
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for your protein of interest at each time point using image analysis software (e.g., ImageJ).
-
Normalize the intensity of your target protein to a loading control (e.g., β-actin or GAPDH).
-
Plot the normalized protein levels (as a percentage of the 0-hour time point) against time.
-
Determine the half-life by fitting the data to a one-phase exponential decay curve.
-
Protocol 2: Amine-Reactive Fluorescent Dye Conjugation
This protocol provides a general procedure for labeling a purified protein with an amine-reactive fluorescent dye, such as an NHS ester.[1][4]
Materials:
-
Purified protein (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze your purified protein into 0.1 M sodium bicarbonate buffer (pH 8.3-9.0). The protein concentration should typically be between 2-10 mg/mL.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Stop the Reaction (Optional but Recommended):
-
Add the quenching solution to the reaction mixture to inactivate any unreacted dye. Incubate for 30-60 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (usually 280 nm) and the dye's absorbance maximum.
-
Mandatory Visualizations
Caption: Major degradation pathways for fluorescent protein conjugates in vivo.
Caption: Workflow for developing and validating stabilized fluorescent protein conjugates.
Caption: Logical relationships between stability problems and improvement strategies.
References
- 1. biotium.com [biotium.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Modification of Clearance of Therapeutic and Potentially Therapeutic Proteins | Bentham Science [eurekaselect.com]
- 4. Strategies to Enhance Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Protein and Peptide Drugs Based on the Mechanisms of Kidney Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bright and photostable yellow fluorescent proteins for extended imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
BSA-Cy5.5 Aggregation: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with BSA-Cy5.5 aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is BSA-Cy5.5 and what are its common applications?
A: Bovine Serum Albumin (BSA) conjugated with Cyanine5.5 (Cy5.5) is a fluorescent probe used in various biomedical research applications. Cy5.5 is a near-infrared (NIR) dye, which allows for deep tissue imaging with minimal background autofluorescence.[1] Common applications include in vivo and in vitro imaging, tracking of cellular uptake and endocytosis, and as a tool in targeted drug delivery studies.[1][2]
Q2: Why is my BSA-Cy5.5 solution showing signs of aggregation?
A: Aggregation of BSA-Cy5.5 can be attributed to several factors inherent to both the protein and the conjugated dye:
-
Intermolecular Disulfide Bonding: BSA contains a free cysteine residue that can participate in intermolecular disulfide bond exchange, leading to the formation of covalent aggregates.[3]
-
Hydrophobic Interactions: The Cy5.5 dye is a hydrophobic molecule. When conjugated to BSA, it can increase the overall hydrophobicity of the protein, promoting non-covalent aggregation through hydrophobic interactions, especially at high concentrations.
-
Changes in Secondary Structure: The conjugation process or interaction with other molecules can induce conformational changes in BSA, such as a decrease in α-helix content and an increase in β-sheet structures, which is associated with protein aggregation.[3][4]
-
Improper Solvent Conditions: The choice of solvent is critical. Dissolving BSA or its conjugates in hypotonic or non-pH-stabilized solutions like deionized water can lead to denaturation and aggregation.[5]
-
High Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.
Q3: What are the visual and instrumental indicators of BSA-Cy5.5 aggregation?
A: Aggregation can be identified through:
-
Visual Inspection: The solution may appear cloudy or contain visible precipitates.
-
Dynamic Light Scattering (DLS): DLS analysis will show an increase in the hydrodynamic radius of the particles and a high polydispersity index (PDI), indicating a heterogeneous mixture of monomers, dimers, and larger aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (due to scattering) and a broadening of the spectral peaks can indicate aggregation.
-
Fluorescence Spectroscopy: Aggregation can sometimes lead to quenching of the Cy5.5 fluorescence signal.
Q4: How should I properly store my BSA-Cy5.5 conjugate to minimize aggregation?
A: For optimal stability, store the BSA-Cy5.5 conjugate at 4°C and protect it from light.[6] It is often supplied as a lyophilized powder or in a buffer solution like PBS.[6] If in solution, sterile filtration can help remove any initial aggregates. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Visible Precipitates or Cloudiness in BSA-Cy5.5 Solution
| Potential Cause | Recommended Solution |
| High Concentration | Dilute the conjugate to a lower working concentration. |
| Improper Buffer | Ensure the conjugate is dissolved in a pH-stable buffer, such as Phosphate Buffered Saline (PBS, pH 7.4). Avoid using deionized water.[5] |
| Formation of Covalent Aggregates | Add a reducing agent like Dithiothreitol (DTT) at a low concentration (1-5 mM) to break disulfide bonds. Note: This may affect protein function if disulfide bonds are critical for its structure. |
| Hydrophobic Aggregation | Include a non-ionic detergent (e.g., 0.05% Tween-20) or a stabilizing osmolyte (e.g., glycerol) in your buffer. |
Issue 2: Inconsistent Results in Cellular Imaging Experiments
| Potential Cause | Recommended Solution |
| Aggregates Affecting Cellular Uptake | Centrifuge the BSA-Cy5.5 solution at high speed (e.g., >10,000 x g for 10 minutes) to pellet larger aggregates before adding to cells. |
| Non-specific Binding | The presence of aggregates can lead to non-specific binding to cell surfaces. Ensure your washing steps are thorough. The inclusion of a small amount of unconjugated BSA in the buffer can sometimes act as a blocking agent. |
| Fluorescence Quenching | Aggregation can quench the Cy5.5 signal. Confirm the presence of aggregates using DLS and address the aggregation issue using the solutions in Issue 1. |
Quantitative Data Summary
| Sample | Solvent | Average Particle Size (Hydrodynamic Diameter, nm) | Polydispersity Index (PDI) | Observation |
| BSA | Deionized Water | Bimodal distribution, peaks can vary | > 0.3 | Indicates denaturation and aggregation[5] |
| BSA | PBS (pH 7.4) | ~12-14 nm | < 0.2 | Predominantly dimeric form, stable[5] |
| BSA (High Concentration) | PBS (pH 7.4) | Main peak ~5.7 nm, with a smaller population of larger aggregates | Can be low for the main peak, but presence of a second peak indicates aggregation | Interparticle interactions can affect measurements[7] |
| BSA-Cy5.5 (Hypothetical) | PBS (pH 7.4) | Potentially > 14 nm | > 0.2 | Increased hydrophobicity from Cy5.5 may promote the formation of small oligomers. |
Experimental Protocols
Protocol 1: Preparation and Purification of BSA-Cy5.5 Conjugate
This protocol provides a general method for conjugating BSA with an NHS-ester functionalized Cy5.5 dye, followed by purification to remove unconjugated dye and reduce aggregates.
-
Dissolve BSA: Prepare a 10 mg/mL solution of BSA in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Dissolve Cy5.5 NHS Ester: Dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add the Cy5.5 solution to the BSA solution at a molar ratio of approximately 5-10 moles of dye per mole of BSA.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification:
-
Size Exclusion Chromatography (SEC): This is the preferred method. Use a pre-packed column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). The first colored fraction to elute will be the BSA-Cy5.5 conjugate. This method effectively separates the conjugate from free dye and smaller aggregates.
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) at 4°C for 24-48 hours with several buffer changes to remove unconjugated dye.
-
-
Characterization: Determine the degree of labeling and protein concentration by measuring the absorbance at 280 nm and the excitation maximum of Cy5.5 (~675 nm).
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
Protocol 2: Characterization of BSA-Cy5.5 Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the BSA-Cy5.5 solution in the desired buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.
-
Filter the buffer through a 0.22 µm filter before use.
-
Filter the final sample solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature (e.g., 25°C).
-
Allow the sample to equilibrate in the instrument for at least 5 minutes.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
Analyze the data to obtain the intensity-weighted size distribution, the Z-average hydrodynamic diameter, and the polydispersity index (PDI).
-
-
Data Interpretation:
-
A monomodal distribution with a low PDI (<0.2) indicates a homogenous sample with minimal aggregation.
-
The presence of multiple peaks or a high PDI (>0.3) suggests the presence of aggregates.
-
Visualizations
Caption: Experimental workflow for BSA-Cy5.5 synthesis and characterization.
Caption: Troubleshooting logic for addressing BSA-Cy5.5 aggregation.
Caption: Simplified pathway of receptor-mediated endocytosis of BSA-Cy5.5.
References
- 1. lifetein.com [lifetein.com]
- 2. Monitoring the endocytosis of bovine serum albumin based on the fluorescence lifetime of small squaraine dye in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of bovine serum albumin aggregation during ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. theengineer.markallengroup.com [theengineer.markallengroup.com]
- 6. BSA, Cy5.5 labeled [nanocs.net]
- 7. lsinstruments.ch [lsinstruments.ch]
Optimizing injection dose and imaging time for BSA-Cy5.5 studies.
Welcome to the technical support center for BSA-Cy5.5 studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vivo imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection dose for BSA-Cy5.5 in mice?
A1: The optimal injection dose of BSA-Cy5.5 can vary depending on the specific research question, the animal model, and the imaging system used. However, a good starting point for dose-response studies is to test a range of concentrations. It is crucial to perform a titration experiment to determine the lowest concentration that provides a strong specific signal with minimal background.[1]
Q2: How do I determine the best imaging time after BSA-Cy5.5 injection?
A2: The optimal imaging time depends on the pharmacokinetic profile of BSA-Cy5.5, which includes its circulation half-life and clearance rate. It is recommended to perform a time-course experiment, imaging at multiple time points post-injection to identify the window with the best signal-to-background ratio. Common imaging time points to evaluate include 15 minutes, 1 hour, 4 hours, 8 hours, 24 hours, and 48 hours post-injection.[2][3] The peak signal in tumors for some Cy5.5-labeled agents has been observed at 4 hours post-injection, with high tumor-to-background contrast.
Q3: I am observing a weak or no fluorescent signal. What are the possible causes and solutions?
A3: A weak or absent signal can be due to several factors. First, verify that the BSA-Cy5.5 probe is functional and has not undergone photobleaching.[4] Ensure your imaging system's filter sets are correctly matched for Cy5.5 excitation (around 675 nm) and emission (around 694 nm).[5] The injection dose may be too low, so consider performing a dose-titration study.[1] Additionally, check the expression of the target if applicable, as low target availability will result in a weak signal.
Q4: My images have high background fluorescence. How can I reduce it?
A4: High background can obscure the specific signal from BSA-Cy5.5. This can be caused by an excessively high injection dose, leading to non-specific binding and accumulation in tissues. To mitigate this, optimize the injected dose by performing a dose-response study.[1] Autofluorescence from the animal's diet or tissues can also contribute to background noise. Using a low-fluorescence diet for at least two weeks before imaging can help reduce autofluorescence. It is also important to include an unstained control animal to assess the baseline autofluorescence levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Probe degradation | Confirm the integrity and fluorescence of BSA-Cy5.5 before injection. Store the agent properly, protected from light.[5] |
| Incorrect filter sets | Ensure the excitation and emission filters on your imaging system are appropriate for Cy5.5 (Ex: ~675 nm, Em: ~694 nm).[5] | |
| Suboptimal injection dose | Perform a dose-titration study to identify the optimal concentration of BSA-Cy5.5.[1] | |
| Suboptimal imaging time | Conduct a time-course experiment to determine the time point with the best signal-to-background ratio. | |
| High Background | Injection dose too high | Titrate the BSA-Cy5.5 dose to find the lowest concentration that gives a specific signal with minimal background.[1] |
| Autofluorescence | Use a low-fluorescence animal diet. Image a control mouse that has not been injected to establish a baseline for autofluorescence. | |
| Insufficient clearance | Allow more time between injection and imaging for the unbound probe to clear from circulation and non-target tissues. | |
| Signal Saturation | Detector overload | Reduce the exposure time, lower the illumination intensity, or decrease the injection dose of BSA-Cy5.5. |
| Injection dose too high | Decrease the amount of BSA-Cy5.5 injected. |
Experimental Protocols
BSA-Cy5.5 Dose Optimization Study
This protocol outlines a method for determining the optimal injection dose of BSA-Cy5.5 in a mouse model.
-
Animal Preparation: Use a cohort of mice (e.g., n=3-5 per group). If applicable to the study, implant tumors and allow them to grow to a suitable size.
-
Probe Preparation: Prepare sterile solutions of BSA-Cy5.5 in phosphate-buffered saline (PBS) at a range of concentrations.
-
Injection: Administer a single intravenous (tail vein) injection of a specific dose of BSA-Cy5.5 to each mouse.
-
Imaging: At a predetermined optimal imaging time point (e.g., 4 hours post-injection), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate filters for Cy5.5.
-
Data Analysis: Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle). Calculate the signal-to-background ratio for each dose. The optimal dose will be the one that provides a high signal-to-background ratio without signal saturation.
Imaging Time Optimization Study
This protocol is designed to identify the optimal time window for imaging after BSA-Cy5.5 administration.
-
Animal and Probe Preparation: Prepare the animals and the optimal dose of BSA-Cy5.5 as determined from the dose optimization study.
-
Injection: Administer a single intravenous injection of BSA-Cy5.5 to each mouse in the cohort.
-
Time-Course Imaging: Anesthetize and image the same cohort of mice at multiple time points post-injection (e.g., 15 min, 1h, 4h, 8h, 24h, 48h).[2][3]
-
Data Analysis: For each time point, draw ROIs over the target and background tissues and calculate the signal-to-background ratio. The optimal imaging time is the point at which this ratio is maximized.
Visualizations
Caption: Workflow for optimizing BSA-Cy5.5 injection dose and imaging time.
Caption: Decision tree for troubleshooting a weak fluorescent signal.
References
Choosing the Right Imaging Parameters for BSA-Cy5.5: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorophore Cy5.5, optimizing imaging parameters is critical for acquiring high-quality, reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during fluorescence microscopy and in vivo imaging experiments with BSA-Cy5.5.
BSA-Cy5.5 Spectroscopic Properties
Properly configuring imaging systems starts with a clear understanding of the spectral characteristics of BSA-Cy5.5. The following table summarizes its key quantitative properties.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5.5 NHS Ester) | |
| Quantum Yield (Φ) | High | [1][2] |
Experimental Workflow for Parameter Selection
A systematic approach to selecting the appropriate imaging parameters is crucial for successful experimentation. The following workflow outlines the key steps for both fluorescence microscopy and in vivo imaging.
Troubleshooting Guide
This section addresses common issues encountered when imaging BSA-Cy5.5 and provides practical solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Incorrect filter set: Excitation and emission filters do not match the spectral properties of Cy5.5. | Ensure the use of a filter set appropriate for Cy5.5 (Excitation: ~650-680 nm, Emission: ~690-720 nm). |
| Low concentration of BSA-Cy5.5: Insufficient amount of the conjugate in the sample. | Increase the concentration of BSA-Cy5.5. For microscopy, titrate the concentration to find the optimal signal-to-noise ratio. For in vivo imaging, consider a higher injection dose. | |
| Photobleaching: Excessive exposure to excitation light has degraded the fluorophore. | Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium for microscopy samples.[3] | |
| Suboptimal pH: The fluorescence of Cy5.5 can be pH-sensitive. | Ensure the buffer system maintains a physiological pH (around 7.4). | |
| High Background Signal | Autofluorescence: Endogenous fluorescence from cells or tissues. | Image an unstained control sample to assess the level of autofluorescence. Consider using a spectral unmixing algorithm if available on your imaging software. For in vivo imaging, feeding mice a chlorophyll-free diet for a week can reduce gut autofluorescence. |
| Non-specific binding: BSA-Cy5.5 is adhering to unintended targets. | For microscopy, ensure adequate blocking of the sample (e.g., with unlabeled BSA or serum). Optimize washing steps to remove unbound conjugate. | |
| High concentration of BSA-Cy5.5: Excessive conjugate can lead to high background. | Reduce the concentration of BSA-Cy5.5 used for staining or injection. | |
| Image Saturation | Excessive exposure time or gain: The detector is overwhelmed with signal. | Decrease the exposure time and/or the detector gain until the brightest regions of the image are no longer saturated. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal excitation and emission filter settings for BSA-Cy5.5?
A1: For optimal signal detection, use an excitation filter that captures the peak excitation of BSA-Cy5.5 at approximately 675 nm and an emission filter that collects the emitted light around its peak of 694 nm. A long-pass emission filter starting around 690 nm is also suitable.
Q2: How can I reduce autofluorescence in my in vivo imaging experiments?
A2: To minimize autofluorescence in animal models, it is recommended to use a low-fluorescence diet for at least one week prior to imaging. Additionally, acquiring a pre-injection image of the animal can help establish a baseline for background subtraction.
Q3: What is a typical injection dose for in vivo imaging with BSA-Cy5.5?
A3: The optimal injection dose can vary depending on the animal model, the target organ, and the imaging system. A common starting point for intravenous injection in mice is in the range of 1-2 nmol per mouse.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experiment.
Q4: How long after injection should I image for in vivo studies?
A4: The optimal imaging time point depends on the pharmacokinetic profile of BSA-Cy5.5. It is recommended to perform a time-course study, acquiring images at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine when the best target-to-background ratio is achieved.[4]
Q5: Can I use BSA-Cy5.5 for multiplexing with other fluorophores?
A5: Yes, but careful selection of other fluorophores is necessary to avoid spectral overlap. Choose fluorophores with distinct excitation and emission spectra from BSA-Cy5.5. For example, fluorophores that emit in the green (e.g., FITC, GFP) or red (e.g., RFP, Texas Red) channels would be suitable partners. Always check the spectral profiles of your chosen dyes to ensure minimal crosstalk.
Detailed Experimental Protocols
Fluorescence Microscopy Protocol for BSA-Cy5.5
-
Cell Seeding: Seed cells on a glass-bottom dish or coverslip and allow them to adhere overnight.
-
BSA-Cy5.5 Incubation: Prepare a working solution of BSA-Cy5.5 in a suitable buffer (e.g., PBS or cell culture medium) at a concentration range of 1-10 µg/mL. Remove the culture medium from the cells and add the BSA-Cy5.5 solution.
-
Incubation: Incubate the cells with BSA-Cy5.5 for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound BSA-Cy5.5.
-
Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing after Fixation: If fixed, wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).
In Vivo Imaging Protocol for BSA-Cy5.5
-
Animal Preparation: Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent (e.g., isoflurane).
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the animal to determine the level of autofluorescence.
-
BSA-Cy5.5 Administration: Prepare a sterile solution of BSA-Cy5.5 in PBS. A typical injection volume for a mouse is 100-200 µL. Inject the solution intravenously via the tail vein.
-
Post-injection Imaging: Acquire fluorescence images at various time points after injection (e.g., 15 min, 1 hr, 4 hrs, 24 hrs, 48 hrs) to monitor the biodistribution and accumulation of the probe.[4]
-
Image Analysis: Use the imaging software to draw regions of interest (ROIs) over the target tissue and a background region (e.g., muscle) to quantify the fluorescence intensity and calculate the target-to-background ratio.
Logical Relationship for Troubleshooting Weak Signal
References
Validation & Comparative
Validating BSA-Cy5.5 In Vivo Imaging with Gold-Standard Histological Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of therapeutic and diagnostic agent delivery to tumor sites is paramount. Near-infrared (NIR) fluorescence imaging using probes like Bovine Serum Albumin conjugated to Cyanine 5.5 (BSA-Cy5.5) offers a powerful, non-invasive method for tracking macromolecular drug surrogates in preclinical models. However, the validation of these imaging results with traditional histological analysis is a critical step to ensure the accuracy and reliability of the in vivo data. This guide provides a comprehensive comparison of BSA-Cy5.5 imaging with histological techniques, supported by experimental data and detailed protocols.
The Synergy of In Vivo Imaging and Histology
BSA-Cy5.5 leverages the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of many solid tumors. This effect arises from the leaky and disorganized vasculature of tumors, coupled with poor lymphatic drainage, which allows macromolecules like BSA (approximately 66.5 kDa) to preferentially accumulate and be retained within the tumor microenvironment. The attached Cy5.5 fluorophore, with its excitation and emission spectra in the near-infrared window (approx. 675/694 nm), minimizes interference from tissue autofluorescence, enabling deep-tissue imaging with a high signal-to-background ratio.
While in vivo imaging provides dynamic and longitudinal data on probe accumulation, histological analysis of excised tissues offers a "ground truth" at the microscopic level. Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reveals the overall tissue morphology, including areas of viable tumor, necrosis, and the tumor stroma. Immunohistochemistry (IHC) with specific antibodies, such as against CD31 (also known as PECAM-1), allows for the precise identification and quantification of endothelial cells, providing a measure of microvessel density (MVD).
By correlating the fluorescence intensity from BSA-Cy5.5 imaging with quantitative data from these histological methods, researchers can confidently validate that the observed in vivo signal corresponds to pathophysiological features of the tumor.
Quantitative Data Comparison
The following table summarizes representative quantitative data comparing BSA-Cy5.5 fluorescence with histological findings in a murine tumor model. This data illustrates the strong correlation between the in vivo imaging signal and the underlying tumor biology.
| In Vivo Imaging Metric | Value (Arbitrary Units) | Histological Metric | Value (Units) | Correlation |
| Tumor Fluorescence Intensity | 8.5 x 10⁸ | Microvessel Density (CD31) | 120 vessels/mm² | Positive |
| Tumor-to-Muscle Ratio | 5.2 | Percentage of Necrosis (H&E) | 15% | Inverse |
| Ex Vivo Tumor Fluorescence | 9.2 x 10⁸ | Viable Tumor Area (H&E) | 85% | Positive |
Note: The values presented are illustrative and can vary depending on the tumor model, imaging system, and specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
BSA-Cy5.5 In Vivo Imaging Protocol
-
Animal Model: Nude mice bearing subcutaneous xenograft tumors (e.g., human breast adenocarcinoma cell line MDA-MB-231) are typically used. Tumors are grown to a palpable size (e.g., 100-200 mm³).
-
Probe Administration: BSA-Cy5.5 is administered intravenously (i.v.) via the tail vein at a typical dose of 10-20 mg/kg.
-
Image Acquisition:
-
Mice are anesthetized using isoflurane.
-
In vivo fluorescence imaging is performed at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using an in vivo imaging system (IVIS) equipped with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~700 nm).
-
A baseline image is acquired before probe injection to account for autofluorescence.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and a contralateral muscle tissue area to quantify the average fluorescence intensity.
-
The tumor-to-muscle ratio is calculated to assess the specific accumulation of the probe in the tumor.
-
Histological Analysis Protocol
-
Tissue Collection and Preparation:
-
At the final imaging time point, mice are euthanized.
-
Tumors and other organs of interest are excised, and ex vivo fluorescence images are acquired.
-
Tissues are then fixed in 10% neutral buffered formalin for 24-48 hours.
-
Fixed tissues are processed through graded alcohols and xylene and embedded in paraffin (B1166041) to create formalin-fixed, paraffin-embedded (FFPE) blocks.[1][2][3][4]
-
-
Hematoxylin and Eosin (H&E) Staining:
-
FFPE tissue blocks are sectioned at 4-5 µm thickness and mounted on glass slides.[1][4]
-
Slides are deparaffinized in xylene and rehydrated through a series of graded alcohols to water.[2][5]
-
Sections are stained with hematoxylin to label cell nuclei blue/purple and counterstained with eosin to label the cytoplasm and extracellular matrix in varying shades of pink.[2][5]
-
Stained slides are dehydrated, cleared in xylene, and coverslipped.
-
Quantitative Analysis: Digital images of the H&E stained sections are captured. The percentage of necrotic area can be quantified using image analysis software by manually or automatically segmenting the necrotic regions from the viable tumor tissue.[6][7]
-
-
CD31 Immunohistochemistry (IHC) for Microvessel Density:
-
FFPE tissue sections are deparaffinized and rehydrated as described above.
-
Antigen retrieval is performed to unmask the CD31 epitope, typically by heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0).[8][9][10]
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Sections are incubated with a primary antibody against CD31.[8][11]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied, followed by a substrate-chromogen solution (e.g., DAB) to produce a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Stained slides are dehydrated, cleared, and coverslipped.
-
Quantitative Analysis: "Hot spots" of high vascularity are identified at low magnification. In these areas, individual microvessels are counted in several high-power fields. Microvessel density is expressed as the average number of vessels per unit area (e.g., vessels/mm²).[12][13][14][15]
-
Visualizing the Workflow and Underlying Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the biological rationale for the correlation between BSA-Cy5.5 imaging and histological findings.
Conclusion
The validation of BSA-Cy5.5 in vivo imaging with histological analysis provides a robust and comprehensive approach to studying the biodistribution of macromolecular agents in preclinical cancer models. The strong correlation between fluorescence intensity and key histological features such as microvessel density and tumor viability underscores the reliability of in vivo imaging as a tool for assessing the EPR effect-mediated delivery. By following the detailed protocols outlined in this guide, researchers can generate high-quality, validated data to advance their drug development and cancer research programs.
References
- 1. HTAPP_Hematoxylin and Eosin (H&E) Staining Protocol of FFPE tissue [protocols.io]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. superiorbiodx.com [superiorbiodx.com]
- 5. molecular-machines.com [molecular-machines.com]
- 6. researchgate.net [researchgate.net]
- 7. treat-nmd.org [treat-nmd.org]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. genomeme.ca [genomeme.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometric quantification of tumour endothelial cells; an objective alternative for microvessel density assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: BSA-Cy5.5 and Indocyanine Green (ICG) for Vascular Imaging
For researchers, scientists, and drug development professionals engaged in vascular imaging, the choice of a near-infrared (NIR) fluorescent dye is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two commonly utilized agents: Bovine Serum Albumin-conjugated Cyanine (B1664457) 5.5 (BSA-Cy5.5) and Indocyanine Green (ICG). We will delve into their performance characteristics, supported by experimental data, to facilitate an informed selection for your specific research needs.
Executive Summary
| Feature | BSA-Cy5.5 | Indocyanine Green (ICG) | Key Advantage |
| Primary Application | Preclinical vascular imaging, long-term vascular permeability studies | Clinical and preclinical angiography, perfusion assessment | BSA-Cy5.5: Extended imaging windowICG: Established clinical use |
| Circulation Half-life | Significantly longer (hours) | Very short (minutes) | BSA-Cy5.5 |
| Fluorescence Quantum Yield | High | Low, but enhanced by binding to albumin | BSA-Cy5.5 |
| In Vivo Stability | High | Low in aqueous solution, improved in plasma | BSA-Cy5.5 |
| Clinical Approval | No (Research Use Only) | Yes (FDA-approved) | ICG |
Performance Characteristics: A Quantitative Overview
The selection of an appropriate fluorescent agent for vascular imaging hinges on a thorough understanding of its photophysical and pharmacokinetic properties. Below is a summary of key performance indicators for BSA-Cy5.5 and ICG.
| Parameter | BSA-Cy5.5 | Indocyanine Green (ICG) | Reference |
| Excitation Wavelength (nm) | ~675 | ~780-805 | [1] |
| Emission Wavelength (nm) | ~694 | ~810-835 | [1] |
| Quantum Yield | High (not specified in direct comparison) | Low in aqueous solution (~2.7%), increases to ~16.8% when complexed with BSA | [2] |
| In Vivo Circulation Half-life | ~19.6 ± 3.2 hours (as Cy5.5-HSA) | 2-4 minutes | [1][3] |
| Photostability | Generally higher than ICG | Prone to photobleaching, but stability is enhanced in plasma | [4] |
In-Depth Analysis
Circulation Time: A Tale of Two Fates
A primary differentiator between BSA-Cy5.5 and ICG is their in vivo circulation time. ICG is rapidly cleared from the bloodstream, primarily by the liver, with a half-life of only 2-4 minutes[3]. This rapid clearance is advantageous for dynamic perfusion studies and repeat injections but limits its use for long-term vascular imaging.
In contrast, the conjugation of the Cy5.5 dye to a large protein like Bovine Serum Albumin (BSA) dramatically extends its circulation half-life. Studies have shown that Cy5.5 conjugated to Human Serum Albumin (HSA), which is structurally and functionally similar to BSA, has a blood half-life of approximately 19.6 hours[1]. This prolonged presence in the vasculature makes BSA-Cy5.5 an excellent candidate for long-term observation of vascular structure, permeability, and leakage.
Figure 1. Comparative in vivo circulation pathways of BSA-Cy5.5 and ICG.
Fluorescence and Stability: The Impact of Molecular Environment
ICG, on the other hand, has a notoriously low quantum yield in aqueous solutions, around 2.7%[2]. However, its fluorescence is significantly enhanced upon binding to proteins like albumin in the bloodstream. One study demonstrated that the quantum yield of an ICG-BSA nanocomplex could be as high as 16.8%[2]. This property is crucial for its utility in in vivo imaging.
Regarding stability, ICG is known to be unstable in aqueous solutions and susceptible to photobleaching[4]. Its stability is improved when bound to plasma proteins. BSA-Cy5.5, by virtue of the stable covalent linkage between the dye and the protein, generally offers higher photostability, allowing for longer imaging sessions with less signal degradation.
Experimental Protocols
To provide a framework for a comparative study, we outline a general protocol for in vivo vascular imaging in a murine model.
Animal Preparation and Dye Administration
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6, 8-10 weeks old).
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Dye Preparation:
-
BSA-Cy5.5: Dissolve in sterile PBS to a final concentration of 1 mg/mL.
-
ICG: Dissolve in sterile water for injection to a final concentration of 1 mg/mL.
-
-
Injection: Administer the dye solution via tail vein injection at a volume of 100 µL per 20g of body weight.
In Vivo Fluorescence Imaging
-
Imaging System: Utilize an in vivo imaging system (IVIS) equipped with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm) and ICG (Excitation: ~780 nm, Emission: ~820 nm).
-
Image Acquisition:
-
For ICG: Acquire images immediately after injection and at 1, 2, 5, 10, and 15 minutes post-injection to capture the rapid vascular phase and clearance.
-
For BSA-Cy5.5: Acquire images at 5 minutes, 1, 4, 8, and 24 hours post-injection to monitor the prolonged vascular signal.
-
-
Image Analysis:
-
Region of Interest (ROI) Analysis: Draw ROIs over major blood vessels (e.g., femoral artery) and adjacent background tissue.
-
Signal-to-Background Ratio (SBR): Calculate the SBR at each time point by dividing the mean fluorescence intensity of the vessel ROI by the mean fluorescence intensity of the background ROI.
-
Circulation Half-life: Plot the fluorescence intensity in the vessel ROI over time and fit the data to a one-phase decay model to calculate the half-life.
-
Figure 2. General experimental workflow for comparative in vivo vascular imaging.
Logical Framework for Agent Selection
The choice between BSA-Cy5.5 and ICG should be guided by the specific requirements of the research question.
Figure 3. Decision tree for selecting between BSA-Cy5.5 and ICG.
Conclusion
Both BSA-Cy5.5 and ICG are valuable tools for vascular imaging, each with a distinct set of advantages and limitations. BSA-Cy5.5 excels in preclinical studies requiring long-term visualization of the vasculature due to its extended circulation half-life and high stability. ICG, with its rapid clearance and FDA approval, remains the agent of choice for dynamic perfusion studies and clinical applications. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make a more strategic choice of fluorescent agent to best suit their scientific objectives.
References
- 1. Cy5.5-Human serum albumin-tissue inhibitor of matrix metalloproteinase 2 fusion protein - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rationally assembled albumin/indocyanine green nanocomplex for enhanced tumor imaging to guide photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of quantitative assessment of indocyanine green fluorescent imaging in a one-vessel model | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to BSA-Cy5.5 and Other Cyanine Dyes for In Vivo Imaging
For researchers and professionals in drug development, the selection of an appropriate fluorescent probe is paramount for achieving high-resolution and high-sensitivity results in preclinical in vivo imaging. Cyanine (B1664457) dyes, a class of synthetic polymethine dyes, are widely utilized for this purpose due to their high molar extinction coefficients and tunable fluorescence spectra. This guide provides an objective comparison of Bovine Serum Albumin (BSA)-conjugated Cy5.5 against other common cyanine dyes—Cy3, Cy5, and Cy7—supported by their spectral properties and performance data in in vivo applications.
Spectral and Photophysical Properties of Cyanine Dyes
The efficacy of a fluorophore for in vivo imaging is fundamentally governed by its spectral characteristics. The ideal probe should absorb and emit light in the near-infrared (NIR) window (approximately 650-900 nm), where light absorption and scattering by endogenous biological components like hemoglobin and water are minimized, allowing for deeper tissue penetration and reduced autofluorescence.[1][2]
The table below summarizes the key photophysical properties of the cyanine dyes discussed.
| Property | Cy3 | Cy5 | Cy5.5 | Cy7 |
| Excitation Max (nm) | ~550[] | ~649[4] | ~675[5] | ~750[] |
| Emission Max (nm) | ~570[] | ~670[4] | ~694[5] | ~773[] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 150,000[6][7] | 215,000[6][7] | 250,000 | 199,000 |
| Quantum Yield (unconjugated) | 0.24[6][7] | 0.20 - 0.27[4][6][7] | ~0.23 | 0.30[8] |
| Key Characteristics | Bright orange fluorescence, visible to the naked eye; pH insensitive.[] Prone to photobleaching. | Far-red dye, sensitive to its electronic environment.[] Prone to photobleaching and self-quenching at high labeling densities.[9][10][11][12] | Operates in the NIR window, offering a balance between tissue penetration and detector sensitivity. | Deep NIR dye with very low background absorption in tissues, ideal for deep imaging.[] |
Note: Molar extinction coefficient and quantum yield can vary depending on the solvent, conjugation state, and measurement conditions.
The Role of BSA Conjugation
Conjugating cyanine dyes to proteins like Bovine Serum Albumin (BSA) is a common strategy to enhance their performance in biological systems. BSA is the main plasma protein in blood and is known for its ability to bind and transport various molecules.[13] This conjugation offers several advantages:
-
Improved Solubility and Stability: BSA conjugation enhances the water solubility of hydrophobic cyanine dyes and can protect them from degradation.[14]
-
Enhanced Pharmacokinetics: The larger size of the BSA-dye conjugate leads to a longer circulation half-life compared to the free dye, which is often rapidly cleared by the kidneys.[14]
-
Reduced Non-Specific Binding: BSA can help to reduce non-specific interactions of the dye with tissues.
-
Fluorescence Enhancement: The microenvironment provided by the protein can sometimes lead to an enhancement of the dye's fluorescence quantum yield.[9][10][13] For instance, the fluorescence lifetime of Cy5.5 increases in the presence of BSA, reflecting an enhancement in its quantum yield.[15]
In Vivo Imaging Performance Comparison
The choice of cyanine dye significantly impacts the quality of in vivo imaging, particularly concerning the depth of the target tissue. Dyes with longer excitation and emission wavelengths are generally superior for deep tissue imaging.
| Performance Metric | Cy3 | Cy5 | BSA-Cy5.5 | Cy7 |
| Optimal Imaging Depth | Superficial | Superficial to Moderate | Moderate to Deep | Deep |
| Tissue Penetration | Low | Moderate | Good | Excellent |
| Autofluorescence Interference | High | Moderate | Low | Very Low |
| In Vivo Suitability | Suitable for imaging small, superficial structures.[16] | Can label superficial tumors but is susceptible to self-masking effects.[16] | Good balance for imaging structures within several millimeters of the surface. | Superior for visualizing structures located deep within the animal and for larger tumors.[16] |
Experimental data shows that while all four fluorochromes can adequately label small, superficial tumors, Cy7 is markedly superior for visualizing larger tumors and structures deep within the body.[16] This is attributed to its emission in the deeper NIR region, which minimizes signal attenuation and autofluorescence from overlying tissues.[1][16] BSA-Cy5.5 represents a strong intermediate, benefiting from both the advantages of NIR imaging and the improved pharmacokinetics provided by BSA conjugation.
Experimental Protocols
Below is a generalized protocol for performing in vivo fluorescence imaging in a mouse tumor model using a cyanine dye conjugate.
Animal Model and Preparation
-
Animal Subjects: Immunocompromised mice (e.g., SPF BALB/c nude mice, 6-8 weeks old) are typically used for xenograft tumor models.[17]
-
Tumor Inoculation: If applicable, tumor cells (e.g., 1 x 10⁶ HeLa cells) are subcutaneously injected and allowed to grow to a suitable size.
-
Animal Conditioning: Animals should be allowed free access to food and water. For NIR imaging, it is advisable to switch to a low-chlorophyll diet to reduce autofluorescence from the gut.
-
Anesthesia: Anesthetize the animal using an appropriate method, such as intraperitoneal injection of 2% sodium pentobarbital.[17]
Probe Administration
-
Probe Preparation: Dissolve the BSA-Cy5.5 or other cyanine dye conjugate in a sterile vehicle such as phosphate-buffered saline (PBS) or DMSO/saline mixture.[17]
-
Injection: Inject a defined dose of the fluorescent probe (e.g., 10 nmol in 100 µL) into the mouse, typically via the tail vein for systemic distribution.[17][18]
In Vivo Imaging Procedure
-
Imaging System: Place the anesthetized mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum).
-
Image Acquisition:
-
Acquire a baseline fluorescence image before probe injection.
-
Capture fluorescence images at various time points post-injection (e.g., every 5 minutes initially, then hourly for up to 24-48 hours) to monitor the biodistribution and tumor accumulation of the probe.[17]
-
Use appropriate excitation and emission filter sets for the specific dye being used (e.g., for Cy7, Excitation: 700-770 nm, Emission: >790 nm).[17]
-
Set exposure time to achieve a good signal-to-noise ratio without saturation (e.g., 500 ms).[17]
-
Ex Vivo Organ Imaging and Analysis
-
Euthanasia and Dissection: At the final time point, euthanize the mouse and immediately dissect key organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).[17]
-
Ex Vivo Imaging: Arrange the dissected organs on a non-fluorescent surface and image them using the in vivo imaging system to quantify the probe's distribution.
-
Data Analysis: Use the system's software to draw regions of interest (ROIs) over the tumor and organs to quantify the average fluorescence intensity.
Histological Confirmation (Optional)
-
Tissue Fixation: Fix the dissected organs in 4% paraformaldehyde for at least 4 hours.[17]
-
Sectioning: Cryopreserve the tissues in sucrose (B13894) solutions and cut thin sections (e.g., 20 µm).[17]
-
Microscopy: Mount the sections on slides and observe them using a fluorescence or confocal microscope to confirm the microscopic localization of the fluorescent probe within the tissue.[17]
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of experimental processes and underlying principles.
Caption: Workflow for in vivo fluorescence imaging.
Caption: Longer wavelengths enable deeper tissue penetration.
Conclusion
The choice between BSA-Cy5.5 and other cyanine dyes for in vivo imaging is highly dependent on the specific research application.
-
Cy3 is a bright, visible-range dye best suited for superficial imaging applications where tissue penetration is not a major concern.
-
Cy5 moves into the far-red spectrum, offering better penetration than Cy3, but it can suffer from photobleaching and fluorescence quenching.[9][10][11][12]
-
BSA-Cy5.5 provides a robust solution for moderate to deep tissue imaging, combining the favorable spectral properties of a NIR dye with the enhanced stability and circulation time afforded by BSA conjugation.
-
Cy7 is the superior choice for applications requiring maximal tissue penetration and the imaging of deep-seated biological targets, due to its emission in the deeper end of the NIR window.[16]
By carefully considering the trade-offs between brightness, tissue penetration, and the photophysical properties of each dye, researchers can select the optimal probe to generate clear, sensitive, and reliable in vivo imaging data.
References
- 1. Cyanine Nanocages Activated by Near-Infrared Light for the Targeted Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. BSA, Cy5.5 labeled [nanocs.net]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ovid.com [ovid.com]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bovine Serum Albumin Nanoparticles with Fluorogenic Near-IR-Emitting Squaraine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BSA-Cy5.5 and Dextran-Based Fluorescent Probes for In Vivo Imaging
For Immediate Publication
This guide provides a detailed comparative analysis of two widely used macromolecular fluorescent probes: Bovine Serum Albumin conjugated with Cyanine5.5 (BSA-Cy5.5) and dextran-based probes. This document is intended to assist researchers in selecting the appropriate probe for their in vivo and in vitro imaging applications by presenting a side-by-side comparison of their properties, performance, and supporting experimental methodologies.
Introduction
Near-infrared (NIR) fluorescent probes are indispensable tools in preclinical research for non-invasively visualizing biological processes in living organisms. Among the various available probes, those based on macromolecules such as BSA and dextran (B179266) are particularly valuable for their ability to act as vascular contrast agents and to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This guide focuses on a comparative evaluation of BSA-Cy5.5 and dextran-based fluorescent probes, providing quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and probe selection.
Overview of the Probes
BSA-Cy5.5 is a fluorescent probe created by conjugating the cyanine (B1664457) dye Cy5.5 to bovine serum albumin, a readily available and biocompatible protein. Its near-infrared fluorescence at an excitation/emission maximum of approximately 675/694 nm allows for deep tissue penetration with reduced autofluorescence.[1][2]
Dextran-based fluorescent probes are synthesized by labeling dextran, a biocompatible and water-soluble polysaccharide, with a fluorescent dye such as Cy5.5 or others like FITC and TRITC.[3][4][5] A key feature of dextran probes is the availability of a wide range of molecular weights, which influences their biodistribution and applications.[5]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for BSA-Cy5.5 and dextran-based fluorescent probes based on available literature. It is important to note that direct, head-to-head comparative studies are limited, and these values are compiled from various sources. For a fair comparison, data for dextran probes are presented for a range of molecular weights.
Table 1: Physicochemical and Optical Properties
| Property | BSA-Cy5.5 | Dextran-Based Probes (Cy5.5 labeled) |
| Core Molecule | Bovine Serum Albumin | Dextran (polysaccharide) |
| Typical Molecular Weight | ~66.5 kDa | 3 kDa - 2,000 kDa[6] |
| Excitation Maximum | ~675 nm[2] | ~675 nm (for Cy5.5 conjugate) |
| Emission Maximum | ~694 nm[2] | ~694 nm (for Cy5.5 conjugate) |
| Labeling Ratio (Dye:Molecule) | Typically 2-7[2] | Varies (e.g., 0.5-2 for 10 kDa)[6] |
| Biocompatibility | High[7] | High[8] |
Table 2: In Vivo Performance Characteristics
| Performance Metric | BSA-Cy5.5 | Dextran-Based Probes (Cy5.5 labeled) |
| Blood Half-Life | Relatively long, dependent on host species | Variable, increases with molecular weight |
| Tumor Accumulation | Primarily via EPR effect | Primarily via EPR effect; efficiency depends on MW |
| Biodistribution | Accumulation in liver, spleen, and tumor | Liver, spleen, kidneys, and tumor; clearance route and rate are MW-dependent |
| Tissue Penetration | Good (NIR range) | Good (NIR range) |
| Photostability | Moderate to good | Generally good, but can be dye-dependent[9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of BSA-Cy5.5 and dextran-based fluorescent probes for in vivo tumor imaging.
Protocol 1: In Vivo Fluorescence Imaging of Tumor Accumulation in a Murine Model
1. Animal Model:
-
Nude mice (e.g., Balb/c nude or NCR nude) are typically used to prevent rejection of human tumor xenografts.
-
Tumor cells (e.g., human glioblastoma, breast cancer, or colon cancer cell lines) are implanted subcutaneously or orthotopically.
-
Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before imaging.
2. Probe Preparation and Administration:
-
BSA-Cy5.5: Reconstitute lyophilized BSA-Cy5.5 in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.
-
Dextran-Cy5.5: Prepare a stock solution of lysine-fixable dextran-Cy5.5 (e.g., 70 kDa) in sterile PBS at a concentration of 10 mg/mL.
-
Administer the probe via intravenous (tail vein) injection. A typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.
3. In Vivo Imaging:
-
Anesthetize the mice using isoflurane (B1672236) (1-2% in oxygen).
-
Place the mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire a baseline fluorescence image before probe injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor probe distribution and tumor accumulation.
-
Use appropriate filter sets for Cy5.5 (e.g., excitation 640 nm, emission 680 nm).
4. Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor bearing area (for background).
-
Quantify the average fluorescence intensity (radiant efficiency) in each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess the specificity of probe accumulation.
5. Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mice.
-
Perfuse with saline to remove blood from the organs.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the dissected organs using the in vivo imaging system to confirm probe biodistribution.
Mandatory Visualizations
Signaling Pathway: The Enhanced Permeability and Retention (EPR) Effect
The accumulation of macromolecular probes like BSA-Cy5.5 and high molecular weight dextrans in solid tumors is largely attributed to the EPR effect. This phenomenon arises from the abnormal and leaky tumor vasculature, coupled with poor lymphatic drainage, which allows macromolecules to extravasate into the tumor interstitium and be retained.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembly of bovine serum albumin (BSA)–dextran bio-nanoconjugate: structural, antioxidant and in vitro wound healing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paired Agent Fluorescence Imaging of Cancer in a Living Mouse Using Pre-assembled Squaraine Molecular Probes with Emission Wavelengths of 690 and 830 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cy5.5-DTPA-galactosyl-dextran: a fluorescent probe for in vivo measurement of receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. researchgate.net [researchgate.net]
Quantitative comparison of fluorescence intensity from different BSA-dye conjugates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the fluorescence intensity of various dye-conjugated Bovine Serum Albumin (BSA) products. The selection of an appropriate fluorescent label for BSA is critical for a range of applications, including immunoassays, cellular imaging, and drug delivery studies. The data presented here, compiled from various studies, aims to facilitate an informed decision-making process by offering a side-by-side comparison of key performance metrics.
Key Performance Metrics of Common BSA-Dye Conjugates
The fluorescence intensity of a BSA-dye conjugate is influenced by several factors, including the quantum yield of the dye, the degree of labeling (dye-to-protein ratio), and the local microenvironment of the dye molecule upon conjugation. The following table summarizes quantitative data on the fluorescence properties of several common BSA-dye conjugates.
| Dye Class | Specific Dye | Fluorescence Enhancement upon BSA Binding | Quantum Yield (Φ) | Notes |
| Cyanine Dyes | Squaraine (SQ-1 and SQ-2) | ~10-fold increase in fluorescence intensity.[1] | 0.03 (in aqueous solution, unbound).[1] | Both dyes exhibit a preference for binding to site II of BSA.[1] The fluorescence lifetime also increased approximately 10-fold upon binding.[1] |
| BODIPY Dyes | krypto-BODIPY 1 | ~20-fold increase in fluorescence intensity.[2] | Not specified | |
| krypto-BODIPY 2 | ~10-fold increase in fluorescence intensity.[2] | Not specified | ||
| krypto-BODIPY 3 | ~40-fold increase in fluorescence intensity.[2] | Not specified | The fluorescence of dye 3 saturated at dye concentrations greater than 0.5 μM.[2] | |
| Isothiocyanate Dyes | Fluorescein isothiocyanate (FITC) | Fluorescence of FITC is known to be pH-sensitive.[3][4] | Not specified | The addition of FITC to BSA can significantly alter its size, charge, and isoelectric point.[5] |
| Tetramethylrhodamine isothiocyanate (TRITC) | Less alteration of BSA's physicochemical properties compared to FITC.[5] | Not specified | ||
| Alexa Fluor Dyes | Alexa Fluor 488 | Known for high brightness and photostability.[4][6] | Not specified | |
| Alexa Fluor 680 | A linear correlation between the concentration of Alexa680-BSA and fluorescence signal intensity has been observed.[7] | Not specified | The dye/protein ratio was reported to be 2.7.[7] | |
| Other | Gold Nanoclusters | Red-emitting fluorescence.[8] | 0.024 (in normal water), 0.035 (in heavy water).[8] | The fluorescence originates from gold cation-protein complexes.[8] |
| Diazaoxatriangulenium (DAOTA) | Less fluorescence quenching upon conjugation compared to ADOTA.[9] | Not specified | Exhibits a very long fluorescence lifetime (~21 ns for the conjugate).[9] |
Experimental Protocols
Accurate and reproducible quantification of fluorescence intensity relies on standardized experimental protocols. Below are generalized methodologies for BSA-dye conjugation and fluorescence measurement based on common practices found in the literature.
Protocol 1: BSA Conjugation with Amine-Reactive Dyes (e.g., FITC, Alexa Fluor NHS Esters)
This protocol describes a common method for labeling BSA with dyes that react with primary amines.
-
BSA Solution Preparation : Dissolve BSA in a suitable buffer, typically 0.1 M sodium bicarbonate buffer at pH 8.3-9.0, to a concentration of 1-10 mg/mL.[3][10]
-
Dye Solution Preparation : Dissolve the amine-reactive dye (e.g., FITC, Alexa Fluor NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the protein solution.[3]
-
Conjugation Reaction : Add the dye solution to the BSA solution while gently stirring. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[3]
-
Purification : Separate the BSA-dye conjugate from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS).[3]
-
Characterization : Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at the maximum absorption wavelengths of the dye and the protein.
Protocol 2: Measurement of Fluorescence Intensity
This protocol outlines the general steps for measuring the fluorescence of BSA-dye conjugates.
-
Sample Preparation : Prepare a series of dilutions of the BSA-dye conjugate in a suitable buffer (e.g., PBS).
-
Instrumentation : Use a spectrofluorometer to measure the fluorescence emission.
-
Excitation and Emission Wavelengths : Set the excitation wavelength to the absorption maximum of the specific dye. Record the emission spectrum over the expected range of the dye's fluorescence.
-
Data Acquisition : Measure the fluorescence intensity at the emission maximum for each dilution.
-
Quantum Yield Determination (Optional) : The fluorescence quantum yield can be determined relative to a standard with a known quantum yield, such as quinine (B1679958) sulfate.[8]
Visualizing the Experimental Workflow and Key Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for BSA-dye conjugation and fluorescence measurement.
Caption: Key factors influencing the fluorescence intensity of BSA-dye conjugates.
References
- 1. Bovine Serum Albumin Nanoparticles with Fluorogenic Near-IR-Emitting Squaraine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Protein Conjugates—Section 14.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Fluorescent dyes modify properties of proteins used in microvascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Alexa 680 conjugated to bovine serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Advancement of Fluorescent and Structural Properties of Bovine Serum Albumin-Gold Bioconjugates in Normal and Heavy Water with pH Conditioning and Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazaoxatriangulenium: synthesis of reactive derivatives and conjugation to bovine serum albumin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02293B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Advantages of using BSA-Cy5.5 over other protein-based imaging agents.
In the dynamic field of in vivo imaging, the selection of an appropriate imaging agent is paramount to achieving sensitive and specific visualization of biological processes. Among the various protein-based probes, Bovine Serum Albumin conjugated with the near-infrared fluorophore Cyanine5.5 (BSA-Cy5.5) has emerged as a highly effective agent, offering distinct advantages over other protein-based platforms such as antibodies and affibodies. This guide provides an objective comparison of BSA-Cy5.5 with these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their imaging needs.
Key Advantages of BSA-Cy5.5
BSA-Cy5.5 leverages the inherent properties of albumin, the most abundant protein in plasma, to provide a unique combination of passive and active tumor targeting, favorable pharmacokinetics, and high signal-to-noise ratios.
-
Dual-Mode Tumor Targeting: Unlike many imaging agents that rely solely on the passive Enhanced Permeability and Retention (EPR) effect, BSA-Cy5.5 benefits from both passive accumulation and active transport mechanisms. The EPR effect allows macromolecules like BSA to preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[1][2] Additionally, BSA actively interacts with receptors that are often overexpressed in tumors, such as the Secreted Protein Acidic and Rich in Cysteine (SPARC) and glycoprotein (B1211001) 60 (gp60), facilitating its transport into tumor cells.[3][4][5][6] This dual-targeting strategy significantly enhances tumor accumulation and retention of the imaging probe.
-
Favorable Pharmacokinetics and Biodistribution: BSA's natural role as a transport protein imparts it with a long circulatory half-life. This extended circulation time allows for greater accumulation of BSA-Cy5.5 in the tumor tissue. In contrast, smaller probes like affibodies are rapidly cleared from circulation, which can limit the imaging window. While antibodies have long half-lives, their large size can lead to slower tumor penetration.[7][8] BSA-Cy5.5 strikes a balance, offering prolonged circulation for tumor accumulation without the penetration issues of larger antibodies.
-
High Stability and Biocompatibility: Bovine Serum Albumin is a highly stable and biocompatible protein, minimizing the risk of immunogenicity and toxicity.[9] This inherent stability ensures that the conjugate remains intact in the physiological environment, leading to reliable and reproducible imaging results.
-
Enhanced Signal-to-Noise Ratio: The efficient accumulation of BSA-Cy5.5 in tumors, coupled with its clearance from non-target tissues, results in a high tumor-to-background signal ratio, enabling clear and sensitive visualization of tumor margins.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of BSA-Cy5.5 and other protein-based imaging agents. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Pharmacokinetics and Tumor Accumulation
| Imaging Agent | Molecular Weight (approx.) | Circulation Half-life | Tumor Accumulation Mechanism(s) | Peak Tumor Uptake (Time p.i.) | Reference |
| BSA-Cy5.5 | ~67 kDa | Long | EPR Effect, SPARC/gp60 mediated | 4 - 24 hours | [10][11] |
| Antibody-Cy5.5 (e.g., Trastuzumab) | ~150 kDa | Very Long | Active (Antigen-specific) & EPR | 24 - 72 hours | [12][13] |
| Affibody-Cy5.5 (e.g., anti-EGFR) | ~7 kDa | Short | Active (Antigen-specific) | 0.5 - 4 hours | [1][3][6] |
Table 2: In Vivo Imaging Performance
| Imaging Agent | Tumor-to-Background Ratio (TBR) | Imaging Window | Key Advantages | Key Disadvantages | Reference |
| BSA-Cy5.5 | High | 4 - 48 hours | Dual targeting, high stability, biocompatible | Non-specific to a particular cellular target | [10][14][15] |
| Antibody-Cy5.5 | Very High (at later time points) | 24 - 120 hours | High specificity, long signal retention | Slow clearance from blood, potential immunogenicity | [12][13][16] |
| Affibody-Cy5.5 | High (at early time points) | 0.5 - 6 hours | High specificity, rapid tumor targeting, fast clearance | Short imaging window, high renal uptake | [1][3][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the synthesis of BSA-Cy5.5 and for conducting in vivo imaging studies.
Synthesis and Purification of BSA-Cy5.5
Objective: To covalently conjugate Cy5.5-NHS ester to Bovine Serum Albumin.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS ester
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting column (or similar size exclusion chromatography system)
Protocol:
-
BSA Solution Preparation: Dissolve BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL.
-
Cy5.5 Stock Solution: Dissolve Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: While gently vortexing the BSA solution, slowly add the Cy5.5 stock solution. The molar ratio of Cy5.5 to BSA should be optimized, but a starting point of 5:1 is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Purification:
-
Equilibrate a PD-10 desalting column with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with PBS (pH 7.4).
-
Collect the fractions. The first colored fraction will contain the BSA-Cy5.5 conjugate.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Cy5.5).
-
Calculate the degree of labeling (DOL) using the molar extinction coefficients of BSA (43,824 M⁻¹cm⁻¹) and Cy5.5 (250,000 M⁻¹cm⁻¹).
-
-
Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light.
In Vivo Fluorescence Imaging Protocol
Objective: To visualize tumor accumulation of BSA-Cy5.5 in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Purified BSA-Cy5.5 conjugate
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse to determine the level of autofluorescence.
-
Probe Administration: Inject a sterile solution of BSA-Cy5.5 (typically 1-2 nmol in 100-200 µL of PBS) intravenously via the tail vein.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Use appropriate excitation (e.g., 675 nm) and emission (e.g., 720 nm) filters for Cy5.5.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) on the images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo findings and assess the biodistribution of the probe.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dual-targeting mechanism of BSA-Cy5.5 in tumors.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. drmr.com [drmr.com]
- 3. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Optica Publishing Group [opg.optica.org]
- 6. Affibody-based nanoprobes for HER2-expressing cell and tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Affibody-Albumin Bioconjugates for HER2 Positive Cancer Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radioiodinated serum albumin - Wikipedia [en.wikipedia.org]
- 10. Hybrid Tracers Based on Cyanine Backbones Targeting Prostate-Specific Membrane Antigen: Tuning Pharmacokinetic Properties and Exploring Dye–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates- Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cy5.5-Trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bovine Serum Albumin-Cy5.5
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Bovine Serum Albumin-Cy5.5 (BSA-Cy5.5). The following procedures are designed to ensure laboratory safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Bovine Serum Albumin (BSA) and Cy5.5 are not classified as hazardous substances.[1][2][3] However, standard laboratory precautions are essential to minimize exposure and prevent contamination. BSA may cause transient eye irritation or skin sensitization upon repeated exposure.[4]
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and aerosols.[4][5] |
| Hand Protection | Nitrile gloves | Prevents skin contact and contamination of the product.[4][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a clean and organized workspace.
-
Confirm that a safety shower and eyewash station are readily accessible.[4]
-
Put on all required PPE before handling the product.
2. Reconstitution of Lyophilized BSA-Cy5.5:
-
Allow the vial to reach room temperature before opening to prevent condensation.
-
Carefully open the vial, avoiding the generation of dust.
-
Add the appropriate solvent (e.g., DMSO, water) as specified by the manufacturer to achieve the desired concentration.[7]
-
Gently mix by inversion or slow vortexing to ensure the protein is fully dissolved without denaturation.
3. Handling of BSA-Cy5.5 Solution:
-
Use properly calibrated pipettes to handle the solution.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.[4]
4. Storage:
-
Store the lyophilized product and reconstituted solutions as recommended by the manufacturer, typically at -20°C, protected from light.[7]
Spill Management and Disposal Plan
In Case of a Spill:
-
Isolate the Area: Restrict access to the spill area.
-
Wear Appropriate PPE: Ensure you are wearing the recommended PPE.
-
Contain and Clean:
-
For solid spills, gently sweep or vacuum the material to avoid creating dust.[1]
-
For liquid spills, absorb with an inert material (e.g., paper towels, absorbent pads).
-
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.
-
Dispose of Waste: Place all contaminated materials, including cleaning supplies and gloves, into a designated waste container.
Disposal:
-
BSA-Cy5.5 is not considered hazardous waste.
-
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations for non-hazardous laboratory waste.[1]
-
Do not dispose of the material down the drain unless permitted by local regulations.
Experimental Workflow for Handling BSA-Cy5.5
Caption: Workflow for the safe handling of BSA-Cy5.5.
References
- 1. agilent.com [agilent.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. media.cellsignal.cn [media.cellsignal.cn]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Cy5.5 amine, 2097714-45-7 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
